JNT-517
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2837993-05-0 |
|---|---|
Molecular Formula |
C18H22F4N4O3 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C18H22F4N4O3/c19-15-8-14(29-18(20,21)22)6-3-11(15)9-24-17(28)26(12-4-5-12)13-2-1-7-25(10-13)16(23)27/h3,6,8,12-13H,1-2,4-5,7,9-10H2,(H2,23,27)(H,24,28)/t13-/m1/s1 |
InChI Key |
FNRHWODWSBDOOY-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)N)N(C2CC2)C(=O)NCC3=C(C=C(C=C3)OC(F)(F)F)F |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)N(C2CC2)C(=O)NCC3=C(C=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
JNT-517 for Phenylketonuria: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of JNT-517, a novel investigational oral therapy for the treatment of phenylketonuria (PKU). It delves into the underlying pathophysiology of PKU, the therapeutic rationale for targeting the solute carrier transporter SLC6A19, and the preclinical and clinical data supporting the development of this compound.
Phenylketonuria: The Unmet Need
Phenylketonuria is a rare, inherited metabolic disorder caused by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This enzyme is crucial for metabolizing the essential amino acid phenylalanine (Phe) into tyrosine.[2] When PAH is deficient or defective, Phe accumulates to toxic levels in the blood and brain, leading to severe neurological impairment and neuropsychological complications if left untreated.[1][2]
The current standard of care for PKU primarily involves a strict, lifelong Phe-restricted diet, which can be challenging for patients to adhere to.[4] While other therapies exist, such as sapropterin dihydrochloride and pegvaliase, a significant portion of the PKU population is not effectively treated with existing options.[2][5] This highlights the urgent need for novel therapeutic strategies that can benefit a broader range of individuals with PKU, regardless of their age or specific genotype.[1]
The Role of SLC6A19 in Phenylalanine Homeostasis
The solute carrier family 6 member 19 (SLC6A19) is a key transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and intestines.[3] In the kidneys, SLC6A19 plays a crucial role in conserving Phe by reabsorbing it from the glomerular filtrate back into the bloodstream.[1][6] Genetic studies in both humans and mouse models of PKU have demonstrated that loss-of-function mutations in the SLC6A19 gene lead to increased urinary excretion of Phe and a significant reduction in plasma Phe levels.[6][7] This genetic evidence provided a strong rationale for targeting SLC6A19 as a therapeutic strategy for PKU.
This compound: A Novel Allosteric Inhibitor of SLC6A19
This compound is an orally bioavailable, selective small molecule inhibitor of the SLC6A19 transporter.[1][2][6][8] It was discovered and developed by Jnana Therapeutics using their proprietary RAPID chemoproteomics platform.[6][9] A key feature of this compound is its unique mechanism of action: it binds to a novel, cryptic allosteric site on the SLC6A19 transporter.[1][5][6][8] This allosteric inhibition blocks the reabsorptive function of the transporter, leading to increased urinary excretion of Phe and a subsequent reduction in blood Phe levels.[1][6]
Visualizing the Pathophysiology and Therapeutic Intervention
The following diagram illustrates the pathophysiology of PKU and the targeted mechanism of this compound.
Caption: Pathophysiology of PKU and the mechanism of action of this compound.
Preclinical Evidence
In Vitro and Ex Vivo Activity
This compound has demonstrated potent inhibition of the SLC6A19 transporter.
| Assay Type | Target | IC50 Value |
| Functional Transport (Transfected Cells) | SLC6A19 | 0.047 µM[7] |
| Functional Transport (Ex Vivo Intestinal Epithelial Cells) | SLC6A19 | 0.081 µM[7] |
In Vivo Studies in a PKU Mouse Model
Studies in the Pahenu2 mouse model of PKU have shown that inhibition of SLC6A19 leads to a significant reduction in plasma Phe levels.[3][4] Genetic knockout or knockdown of SLC6A19 in this model resulted in a 60% to 70% reduction in plasma Phe.[7] Pharmacological inhibition with a SLC6A19 inhibitor in these mice caused widespread aminoaciduria, including increased urinary Phe, and a dose-dependent reduction in plasma Phe.[4]
Pharmacokinetics
This compound has shown favorable pharmacokinetic properties, including good oral bioavailability across multiple species.
| Species | Bioavailability |
| Mice | 43% - 91%[7] |
| Rats | 43% - 91%[7] |
| Dogs | 43% - 91%[7] |
| Non-human primates | 43% - 91%[7] |
| Free Plasma Protein Binding | 19% [7] |
Clinical Development and Efficacy
This compound has progressed through Phase 1 and into Phase 2 clinical trials, demonstrating promising safety and efficacy.
Phase 1a Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1a study was conducted in 64 healthy adult volunteers.[6]
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[6]
-
Key Findings:
-
This compound was safe and well-tolerated at all dose levels studied, with no serious adverse events reported.[6][10]
-
Demonstrated proof of mechanism with dose-dependent increases in urinary Phe excretion in both single and multiple ascending dose cohorts.[6]
-
A greater than tenfold increase in total Phe excretion was observed at day 14 in the 75mg multiple ascending dose cohort.[10]
-
No clinically significant changes in plasma amino acid levels were observed.[10]
-
Phase 1b/2 Study in Individuals with PKU
An ongoing randomized, double-blind, placebo-controlled Phase 1b/2 study is evaluating this compound in adults with PKU.[1][11]
-
Objective: To assess the safety, tolerability, pharmacokinetics, and effect on blood and urinary Phe of this compound over a four-week period.[1]
-
Study Population: Individuals aged 18 to 65 with PKU, with baseline blood Phe levels >600 µM.[1]
| Dose Cohort | N (this compound) | N (Placebo) | Mean Blood Phe Reduction from Baseline (Day 28) | Statistical Significance (p-value vs. Placebo) |
| 75mg BID | 8 | 5 | 51%[1] | 0.0019[1] |
| 150mg BID | 11 | 7 | 60%[11] | <0.0001[12] |
| Response Threshold | Percentage of Participants |
| >30% reduction in blood Phe | 88% (7 of 8)[1] |
| >45% reduction in blood Phe | 63% (5 of 8)[1] |
| >65% reduction in blood Phe | 25% (2 of 8)[1] |
-
Rapid Onset: A significant reduction in blood Phe was observed within seven days of starting treatment and was sustained through the 28-day dosing period.[1][11][12]
-
Broad Efficacy: A robust response was seen across participants irrespective of their baseline blood Phe levels, which ranged from mild to severe PKU.[1][11]
-
Safety and Tolerability: this compound was well-tolerated with no serious adverse events reported.[1][11][12] There were no clinically significant changes in laboratory parameters or plasma amino acids other than Phe.[12]
Clinical Trial Workflow
The following diagram provides a high-level overview of the clinical trial workflow for the Phase 1b/2 study.
Caption: High-level workflow of the this compound Phase 1b/2 clinical trial.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on the provided information, the methodologies can be summarized as follows:
-
Preclinical In Vivo Studies: The Pahenu2 mouse model was utilized to assess the in vivo efficacy of SLC6A19 inhibition. These studies likely involved oral administration of SLC6A19 inhibitors to the mice, followed by the collection of blood and urine samples to measure Phe levels.
-
Phase 1a Clinical Trial (NCT05781399): This was a randomized, double-blind, placebo-controlled study in healthy adult volunteers. The study design included single ascending dose and multiple ascending dose cohorts to evaluate safety, tolerability, pharmacokinetics, and the effect of this compound on urinary Phe excretion.[6]
-
Phase 1b/2 Clinical Trial (NCT05781399): This is an ongoing randomized, double-blind, placebo-controlled study in adult patients with PKU.[1] Key aspects of the protocol include:
Conclusion
This compound represents a promising, first-in-class oral therapy for phenylketonuria with a novel mechanism of action. By selectively inhibiting the SLC6A19 transporter in the kidneys, this compound promotes the urinary excretion of excess phenylalanine, thereby reducing its neurotoxic levels in the blood. This approach is independent of the underlying PAH enzyme deficiency, suggesting that this compound has the potential to treat a broad population of individuals with PKU. Preclinical and clinical data to date have demonstrated a favorable safety profile and robust, clinically meaningful efficacy. Ongoing and future studies will further elucidate the long-term safety and efficacy of this compound and its potential to transform the treatment landscape for this rare metabolic disorder.
References
- 1. jnanatx.com [jnanatx.com]
- 2. What are the key players in the Phenylketonurias treatment market? [synapse.patsnap.com]
- 3. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 4. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Otsuka Pharmaceutical to Acquire Jnana Therapeutics Inc. - Transaction Includes this compound, a Potential First-In-Class Oral Treatment for Phenylketonuria (PKU) - - Expands Specialty and Autoimmune Portfolios and Drug Discovery Technologies -|August 1, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 6. jnanatx.com [jnanatx.com]
- 7. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 8. businesswire.com [businesswire.com]
- 9. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 10. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 11. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 12. jnanatx.com [jnanatx.com]
The Molecular Target of JNT-517: A Technical Guide to a Novel Phenylketonuria Therapy
For Immediate Release
This technical guide provides an in-depth overview of the molecular target and mechanism of action of JNT-517, a first-in-class oral therapeutic candidate for the treatment of phenylketonuria (PKU). Developed by Jnana Therapeutics, this compound represents a promising new approach for patients with this rare inherited metabolic disorder.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19), a neutral amino acid transporter.[2][3][4] By targeting SLC6A19, this compound blocks the reabsorption of phenylalanine (Phe) in the kidneys, leading to increased urinary excretion of this amino acid.[3][5][6] This mechanism of action effectively reduces the toxic accumulation of phenylalanine in the blood of individuals with PKU, a condition caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[3][7][8] Preclinical and clinical data have demonstrated the safety and efficacy of this compound in reducing plasma Phe levels.[9][10]
Molecular Target: SLC6A19
The primary molecular target of this compound is SLC6A19, a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of the proximal renal tubules and the small intestine.[3] In the context of PKU, its role in the kidneys is of particular therapeutic interest.
-
Function: SLC6A19 is responsible for the reabsorption of neutral amino acids, including phenylalanine, from the glomerular filtrate back into the bloodstream.[3][6]
-
Genetic Validation: Individuals with Hartnup disorder, a condition caused by loss-of-function mutations in the SLC6A19 gene, exhibit increased urinary excretion of neutral amino acids, including phenylalanine, but generally have a mild clinical phenotype.[3] This genetic evidence provided a strong rationale for targeting SLC6A19 to treat PKU.
This compound is a cryptic allosteric inhibitor of SLC6A19, meaning it binds to a site on the transporter protein that is distinct from the active binding site for phenylalanine.[1][6][11][12][13] This allosteric inhibition modulates the transporter's function, leading to reduced phenylalanine reabsorption.
Mechanism of Action
The therapeutic strategy of this compound is to "pee the Phe," a simple yet effective way to manage the high levels of phenylalanine characteristic of PKU.[14]
The following diagram illustrates the mechanism of action of this compound in the renal proximal tubule:
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Jnana Therapeutics Announces Dosing of First Participant in Phase 1b Clinical Trial of this compound in Individuals with PKU - BioSpace [biospace.com]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. jnanatx.com [jnanatx.com]
- 6. jnanatx.com [jnanatx.com]
- 7. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 8. Jnana Therapeutics to Present Preclinical Data on its PKU Program at the 2023 Society for Inherited Metabolic Disorders Annual Meeting [businesswire.com]
- 9. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 10. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnanatx.com [jnanatx.com]
- 12. drughunter.com [drughunter.com]
- 13. jnanatx.com [jnanatx.com]
- 14. How Jnana picked PKU — RApport [rapport.racap.com]
JNT-517: A Selective SLC6A19 Inhibitor for the Treatment of Phenylketonuria
An In-depth Technical Guide
Executive Summary
JNT-517 is a novel, orally active, and selective allosteric inhibitor of the solute carrier transporter SLC6A19, a key protein responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys and intestines.[1][2] By targeting SLC6A19, this compound promotes the excretion of excess Phe in the urine, offering a promising therapeutic strategy for the treatment of Phenylketonuria (PKU).[3][4] PKU is a rare genetic metabolic disorder characterized by the inability to properly metabolize Phe, leading to its toxic accumulation in the blood and brain.[5] Preclinical and clinical studies have demonstrated the potential of this compound to significantly reduce blood Phe levels in a dose-dependent manner, with a favorable safety and tolerability profile.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to SLC6A19 and Phenylketonuria
Phenylketonuria is an autosomal recessive disorder caused by mutations in the gene encoding the enzyme phenylalanine hydroxylase (PAH). This enzyme deficiency leads to the accumulation of Phe from dietary protein, which can cause severe neurological damage if left untreated. The primary treatment for PKU is a strict, lifelong diet low in Phe, which can be challenging for patients to adhere to.
SLC6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal tubular epithelial cells.[1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids. In the kidneys, SLC6A19 is responsible for reabsorbing the majority of filtered Phe back into the bloodstream.[4] Genetic loss-of-function mutations in SLC6A19 lead to Hartnup disorder, a generally benign condition characterized by the increased urinary excretion of neutral amino acids, including Phe. This genetic evidence provided a strong rationale for targeting SLC6A19 as a therapeutic approach for PKU.[4]
This compound: Mechanism of Action
This compound is a small molecule that acts as a selective allosteric inhibitor of SLC6A19.[2][8] By binding to a site distinct from the amino acid binding site, this compound modulates the transporter's function, leading to a reduction in the reabsorption of Phe in the kidneys. This inhibition of SLC6A19 results in increased urinary excretion of Phe, thereby lowering its concentration in the blood.
Quantitative Data
Preclinical Data
This compound has demonstrated potent and selective inhibition of SLC6A19 in preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 (SLC6A19) | 47 nM | Human (in transfected cells) | [2][3] |
| IC50 (SLC6A19) | 81 nM | Human (ex vivo intestinal epithelial cells) | [3] |
| Plasma Protein Binding | 19% (free fraction) | Not specified | [3] |
| Bioavailability | 43-91% | Mice, Rats, Dogs, Non-human primates | [3] |
A precursor molecule, JN-170, was used in preclinical studies in a PKU mouse model (Pahenu2) and showed a dose-dependent increase in urinary amino acid excretion.[2]
Clinical Data
Clinical trials in healthy volunteers and patients with PKU have shown that this compound is safe, well-tolerated, and effective in reducing blood Phe levels.
Phase 1a Study in Healthy Volunteers (NCT05781399) [9][10]
| Dose | Effect on Urinary Phe Excretion | Reference |
| Single Ascending Doses | Dose-dependent increases | [7] |
| Multiple Ascending Doses (75mg BID) | >10-fold increase in total Phe excretion at day 14 | [7] |
Phase 1/2 Study in PKU Patients (NCT05781399) [9][11]
| Dose | Mean Blood Phe Reduction from Baseline | Patient Population | Reference |
| 75mg BID | 44% (average across days 14, 21, and 28) | 13 participants (8 active, 5 placebo) | [5] |
| 150mg BID | 60% (average across days 14, 21, and 28) | 18 participants (11 active, 7 placebo) | [5][6] |
Experimental Protocols
In Vitro SLC6A19 Inhibition Assay
A functional cell-based assay was utilized to determine the inhibitory activity of this compound on the SLC6A19 transporter.
-
Cell Line: Likely Flp-In T-REx 293 cells engineered to co-express human SLC6A19 and its ancillary protein, TMEM27.
-
Assay Principle: Measurement of the uptake of a radiolabeled substrate (e.g., [14C]-isoleucine or [3H]-glutamine) into the cells in the presence and absence of the test compound (this compound).
-
General Protocol:
-
Seed the SLC6A19-expressing cells in a 96-well plate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Initiate the transport reaction by adding the radiolabeled substrate.
-
After a defined incubation period, terminate the reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of substrate uptake at each concentration of this compound and determine the IC50 value.
-
References
- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 4. jnanatx.com [jnanatx.com]
- 5. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 6. jnanatx.com [jnanatx.com]
- 7. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 8. jnanatx.com [jnanatx.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase 1, First-In-Human, Multiple Part, Single Ascending and Multiple Dose Study of this compound in Healthy Participants and in Participants with Phenylketonuria | Genetics Metabolism [healthscholars.usf.edu]
- 11. jnanatx.com [jnanatx.com]
JNT-517: A First-in-Class Oral Therapeutic Candidate for Phenylketonuria
An In-depth Technical Review of a Novel SLC6A19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize the essential amino acid phenylalanine (Phe), leading to its accumulation to neurotoxic levels. Current treatment options are limited and often impose a significant burden on patients. JNT-517, a novel, orally administered small molecule, represents a potential first-in-class therapy for PKU. Developed by Jnana Therapeutics, this compound is an allosteric inhibitor of the solute carrier transporter SLC6A19, the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys. By selectively blocking this transporter, this compound promotes the urinary excretion of excess Phe, thereby reducing its concentration in the blood. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of this compound as a promising new treatment paradigm for PKU, independent of a patient's specific PAH gene mutation.
Introduction to Phenylketonuria and Current Therapeutic Landscape
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2] This enzyme is responsible for converting phenylalanine to tyrosine. Deficient PAH activity leads to the accumulation of Phe in the blood and brain, which can cause severe and irreversible neurological damage, including intellectual disability, seizures, and behavioral problems, if left untreated.[3] The current standard of care for PKU involves a strict, lifelong diet low in Phe, which can be challenging to adhere to and may not be sufficient to maintain blood Phe levels within the recommended therapeutic range.[4] Other approved therapies include sapropterin dihydrochloride, a synthetic form of the PAH cofactor tetrahydrobiopterin (BH4), which is effective only in a subset of patients with residual PAH enzyme activity, and pegvaliase, an injectable enzyme substitution therapy that can be associated with significant adverse events.[4] Thus, a significant unmet medical need remains for a safe, effective, and orally administered therapy that can benefit all individuals with PKU.
This compound: Mechanism of Action
This compound offers a novel therapeutic approach by targeting the renal reabsorption of phenylalanine.[3][5] It is a potent and selective allosteric inhibitor of the sodium-dependent neutral amino acid transporter SLC6A19.[6][7] SLC6A19 is primarily expressed in the apical membrane of the proximal renal tubules and the small intestine, where it is responsible for the reabsorption of a broad range of neutral amino acids from the glomerular filtrate and intestinal lumen back into the bloodstream.[8][9]
By binding to a novel, cryptic allosteric site on SLC6A19, this compound effectively blocks the transporter's function.[5][6] This inhibition of renal SLC6A19 leads to a significant increase in the urinary excretion of phenylalanine, thereby reducing its concentration in the plasma.[3][8] This mechanism of action is independent of the underlying PAH gene mutation, making this compound a potential treatment option for all individuals with PKU.[1][10]
Preclinical Evidence
The therapeutic potential of inhibiting SLC6A19 was first demonstrated in preclinical studies using the Pahenu2 mouse model of PKU.[11] Genetic knockout of Slc6a19 in these mice led to a significant increase in urinary Phe excretion and a corresponding reduction of approximately 70% in plasma Phe levels.[12]
This compound was discovered using Jnana Therapeutics' proprietary RAPID (Reactive Affinity Probe Interaction Discovery) chemoproteomics platform.[11][13] Preclinical characterization of this compound revealed potent inhibition of SLC6A19 with an IC50 value of 0.047 µM in transfected cells and 0.081 µM in ex vivo intestinal epithelial cells.[12] The compound exhibited favorable pharmacokinetic properties, with bioavailability ranging from 43% to 91% in various animal species.[12] In the Pahenu2 mouse model, administration of an SLC6A19 inhibitor resulted in a dose-dependent increase in urinary amino acid excretion, including Phe, and a reduction in plasma Phe levels.[8][11]
Clinical Development
This compound has undergone extensive clinical evaluation in a series of studies designed to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and individuals with PKU.
Phase 1a Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1a study was conducted in 64 healthy adult volunteers.[14] The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound. The results demonstrated that this compound was safe and well-tolerated at all dose levels studied, with no serious adverse events reported.[10][14] Pharmacodynamic assessments showed a dose-dependent increase in the 24-hour urinary excretion of SLC6A19 amino acid substrates, including a greater than 10-fold increase in total Phe excretion at the 75mg twice-daily (BID) dose on day 14.[10] As expected in healthy individuals with normal Phe levels, no clinically significant changes in plasma amino acid concentrations were observed.[10]
Phase 1/2 Study in Individuals with PKU
A multi-part, randomized, double-blind, placebo-controlled Phase 1/2 study (NCT05781399) was initiated to evaluate this compound in adults with PKU.[15][16]
An interim analysis of the first dose cohort, where 13 participants were randomized to receive either 75mg of this compound BID or placebo for 28 days, showed promising results.[16] Key findings from this cohort are summarized in the table below.
| Parameter | This compound (75mg BID) (n=8) | Placebo (n=5) |
| Mean Blood Phe Reduction from Baseline (Day 28) | 51% (p=0.0019 vs. placebo) | - |
| Response Rate (>30% Phe Reduction) | 88% (7 out of 8) | - |
| Response Rate (>45% Phe Reduction) | 63% (5 out of 8) | - |
| Response Rate (>65% Phe Reduction) | 25% (2 out of 8) | - |
| Table 1: Efficacy Results from the 75mg BID Cohort of the Phase 1/2 Study.[16] |
This compound was well-tolerated, with no serious adverse events reported.[16] A rapid onset of action was observed, with significant reductions in blood Phe levels within the first week of treatment.[16]
Results from the second dose cohort, which evaluated a 150mg BID dose in 18 participants (11 receiving this compound and 7 receiving placebo) over 28 days, demonstrated even more robust efficacy.[3][6]
| Parameter | This compound (150mg BID) (n=11) | Placebo (n=7) |
| Mean Blood Phe Reduction from Baseline (Day 28) | 60% | - |
| Table 2: Efficacy Results from the 150mg BID Cohort of the Phase 1/2 Study.[3] |
Similar to the lower dose, this compound at 150mg BID was safe and well-tolerated, with no serious adverse events.[3][6] The reduction in blood Phe was rapid and sustained over the 28-day treatment period.[3]
Ongoing and Future Clinical Trials
Based on the strong efficacy and safety data from the Phase 1/2 study, Jnana Therapeutics is planning to initiate a pivotal Phase 3 study in early 2025.[3] A Phase 2 study in adolescent participants with PKU is also planned.[4]
Experimental Protocols (Based on Publicly Available Information)
While detailed, proprietary experimental protocols are not publicly available, the following outlines the general methodologies employed in the clinical evaluation of this compound based on information from clinical trial registries and press releases.
Clinical Trial Design
The clinical studies of this compound have generally followed a randomized, double-blind, placebo-controlled design.[15][16]
-
Randomization: Participants are randomly assigned to receive either this compound or a matching placebo.
-
Blinding: Both the participants and the study investigators are unaware of the treatment assignment to minimize bias.
-
Placebo Control: A placebo group is included to provide a baseline for comparison and to assess the true effect of the investigational drug.
Phenylalanine Measurement
Blood samples are collected from participants at specified time points throughout the study. The concentration of phenylalanine in plasma is a primary endpoint. While the specific analytical method used by the central laboratory is not detailed in the search results, the gold standard for quantitative amino acid analysis in clinical trials is typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[9] Dried blood spots (DBS) collected via finger-prick may also be used for monitoring Phe levels, offering a convenient method for frequent sampling.[5]
Safety and Tolerability Assessment
The safety and tolerability of this compound are assessed through the continuous monitoring and recording of adverse events (AEs). Other safety assessments include:
-
Physical examinations
-
Vital sign measurements (blood pressure, heart rate, temperature)
-
12-lead electrocardiograms (ECGs)
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis)[15]
Pharmacokinetic Analysis
Blood samples are collected at various time points after drug administration to determine the pharmacokinetic (PK) profile of this compound. This analysis helps to understand the absorption, distribution, metabolism, and excretion of the drug in the body.
Conclusion
This compound has emerged as a highly promising, first-in-class oral therapeutic candidate for the treatment of Phenylketonuria. Its novel mechanism of action, targeting the renal transporter SLC6A19 to increase urinary excretion of phenylalanine, offers a therapeutic strategy that is independent of the patient's underlying PAH gene mutation. The robust and consistent reductions in blood Phe levels observed in the Phase 1/2 clinical trials, coupled with a favorable safety and tolerability profile, strongly support its continued development. If the upcoming pivotal Phase 3 study confirms these positive findings, this compound has the potential to become a transformative new treatment option for a broad range of individuals living with PKU, addressing a significant unmet medical need and offering a more convenient and effective means of managing this lifelong condition.
References
- 1. jnanatx.com [jnanatx.com]
- 2. Otsuka Pharmaceutical to Acquire Jnana Therapeutics Inc. - Transaction Includes this compound, a Potential First-In-Class Oral Treatment for Phenylketonuria (PKU) - - Expands Specialty and Autoimmune Portfolios and Drug Discovery Technologies -|August 1, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 3. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 4. A Phase 2 Study of this compound in Adolescent Participants With Phenylketonuria, Trial ID JNT517-201 [trials.otsuka-us.com]
- 5. neoteryx.com [neoteryx.com]
- 6. Jnana Therapeutics Presents New Positive Data from Phase [globenewswire.com]
- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnanatx.com [jnanatx.com]
- 11. jnanatx.com [jnanatx.com]
- 12. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 13. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 14. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. jnanatx.com [jnanatx.com]
JNT-517: A Comprehensive Technical Guide to a Novel SLC6A19 Inhibitor for Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNT-517 is a first-in-class, orally bioavailable, selective allosteric inhibitor of the solute carrier transporter 6A19 (SLC6A19). It is under investigation as a potential therapeutic agent for Phenylketonuria (PKU), a rare genetic metabolic disorder. By inhibiting SLC6A19-mediated reabsorption of phenylalanine (Phe) in the kidneys, this compound promotes its urinary excretion, thereby reducing systemic Phe levels. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. It also includes detailed experimental methodologies for key assays and visual representations of its mechanism and discovery workflow.
Chemical Structure and Physicochemical Properties
This compound, also known as Repinatrabit, is a small molecule with the following chemical identity:
-
IUPAC Name: (R)-3-((((2-fluoro-4-(trifluoromethoxy)phenyl)methyl)carbamoyl)(cyclopropyl)amino)piperidine-1-carboxamide
-
SMILES String: O=C(N)[C@H]1CCCN(C1)C(=O)N(C2CC2)CC3=CC=C(OC(F)(F)F)C=C3F
-
Chemical Formula: C₁₈H₂₂F₄N₄O₃
-
Molecular Weight: 418.39 g/mol [1]
A summary of its known physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂F₄N₄O₃ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [1] |
| pKa | Data not publicly available |
Mechanism of Action and Signaling Pathway
This compound is a selective, allosteric inhibitor of SLC6A19, a sodium-dependent neutral amino acid transporter primarily responsible for the reabsorption of phenylalanine from the glomerular filtrate in the kidneys.[2] In individuals with Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of toxic levels of phenylalanine in the blood and brain.
This compound binds to a cryptic allosteric site on the SLC6A19 transporter, inducing a conformational change that inhibits its transport function.[3] This inhibition prevents the reabsorption of phenylalanine from the provisional urine back into the bloodstream, leading to increased urinary excretion of phenylalanine and a subsequent reduction in plasma phenylalanine levels.[3]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Preclinical Pharmacology
In Vitro Studies
The inhibitory potency of this compound against human SLC6A19 was determined using an isoleucine transport assay. The compound demonstrated potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 47 nM.[4]
Table 2: In Vitro Potency of this compound
| Assay | Target | IC₅₀ (nM) | Reference |
| Isoleucine Transport Assay | Human SLC6A19 | 47 | [4] |
| Glutamine Transport Assay (human intestinal epithelial cells) | Endogenous SLC6A19 | 81 |
In Vivo Studies
Preclinical studies in the Pah-enu2 mouse model of PKU demonstrated that inhibition of SLC6A19 leads to a significant reduction in plasma phenylalanine levels.[5] this compound exhibited good oral bioavailability across multiple species.
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability (%) | Reference |
| Mouse | 43-91 | [6] |
| Rat | 43-91 | [6] |
| Dog | 43-91 | [6] |
Clinical Development
This compound is currently in clinical development for the treatment of PKU. Phase 1 and 2 clinical trials have been completed, and a Phase 3 trial is planned.
Phase 1 Studies
Phase 1 studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[7] The studies also showed dose-dependent increases in urinary phenylalanine excretion, confirming the mechanism of action.[7]
Phase 1b/2 Study in PKU Patients
An ongoing Phase 1b/2 study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in adults with PKU.[3] Interim results have shown statistically significant and clinically meaningful reductions in blood phenylalanine levels.[3]
Table 4: Clinical Efficacy of this compound in PKU Patients (Phase 1b/2 Interim Data)
| Dose | Mean Blood Phenylalanine Reduction from Baseline | p-value vs. Placebo | Reference |
| 75 mg BID | 51% | 0.0019 | [3] |
| 150 mg BID | 60% | Not reported | [3] |
Phase 3 Study
A pivotal Phase 3 study is planned to further evaluate the efficacy and safety of this compound in a larger population of adult and adolescent patients with PKU.[8]
Experimental Protocols
SLC6A19 Isoleucine Transport Assay
This assay is used to determine the in vitro potency of compounds against the human SLC6A19 transporter.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 and its ancillary protein, collectrin (TMEM27), are cultured to confluence in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Substrate Addition: A solution containing a fixed concentration of radiolabeled L-isoleucine is added to initiate the transport assay.
-
Incubation: The cells are incubated for a defined time at 37°C to allow for substrate uptake.
-
Termination and Lysis: The transport reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled isoleucine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Study in Pah-enu2 Mouse Model
This study evaluates the ability of SLC6A19 inhibitors to reduce plasma phenylalanine levels in a mouse model of PKU.
Methodology:
-
Animal Model: Male Pah-enu2 mice, which have a null mutation in the phenylalanine hydroxylase gene, are used.
-
Acclimation and Diet: Animals are acclimated to the housing conditions and maintained on a standard diet. For specific experiments, mice may be placed on defined amino acid diets to modulate baseline plasma Phe levels.[9]
-
Dosing: this compound or a tool compound is administered orally to the mice at various dose levels. A vehicle control group is also included.
-
Sample Collection: Blood samples are collected via tail vein or other appropriate methods at various time points pre- and post-dose. Urine may also be collected using metabolic cages.[9]
-
Sample Processing: Plasma is separated from whole blood by centrifugation. Brain tissue can also be harvested for analysis.
-
Bioanalysis: Plasma and brain phenylalanine levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage change in plasma and brain phenylalanine levels from baseline is calculated for each treatment group. Statistical analysis is performed to compare the treated groups to the vehicle control group.
Discovery and Development Workflow
The discovery of this compound was enabled by Jnana Therapeutics' proprietary chemoproteomics platform, RAPID (Reactive Affinity Probe Interaction Discovery).[10][11] This platform is designed to identify small molecule binders to challenging drug targets, such as SLC transporters, in their native cellular environment.[4][12]
The general workflow for the discovery of a clinical candidate like this compound using the RAPID platform can be visualized as follows:
Conclusion
This compound is a promising, first-in-class, oral therapy for the treatment of Phenylketonuria. Its novel allosteric mechanism of inhibiting SLC6A19 offers a new therapeutic paradigm for reducing toxic phenylalanine levels in individuals with PKU, regardless of their specific genetic mutation. Preclinical and early clinical data have demonstrated its potential for significant efficacy and a favorable safety profile. Ongoing and future clinical studies will be crucial in further establishing the role of this compound in the management of PKU.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting neutral amino acid transport for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. life-sciences-usa.com [life-sciences-usa.com]
- 11. Jnana Therapeutics Announces Milestone Achieved Under First [globenewswire.com]
- 12. RAPID - a high-throughput, cell-based drug discovery platform for SLC transporters and other difficult to drug targets - American Chemical Society [acs.digitellinc.com]
A Technical Guide to the Preclinical Research and In Vivo Studies of JNT-517
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical and in vivo research conducted on JNT-517, a first-in-class, orally administered small molecule inhibitor of the solute carrier transporter SLC6A19. This compound is in development for the treatment of Phenylketonuria (PKU), a rare genetic metabolic disorder.
Introduction
Phenylketonuria (PKU) is an inherited metabolic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to a decreased ability to metabolize the amino acid phenylalanine (Phe).[1] This results in the accumulation of Phe to toxic levels in the blood and brain, which can cause severe neurological and neuropsychiatric symptoms if left untreated.[1] this compound offers a novel therapeutic approach by targeting SLC6A19, the primary transporter responsible for the reabsorption of Phe in the kidneys.[2][3][4] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby lowering its concentration in the blood.[2][3][4]
Mechanism of Action
This compound is a selective, allosteric inhibitor of the SLC6A19 transporter.[2][3] It binds to a novel, cryptic allosteric site on the transporter, which is distinct from the binding site for its natural amino acid substrates.[2] This inhibition of SLC6A19 in the proximal tubules of the kidneys blocks the reabsorption of neutral amino acids, including phenylalanine, from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of these amino acids.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and in vivo studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| Transfected Cells (Human SLC6A19) | IC50 | 0.047 µM (47 nM) | [1] |
| Ex Vivo Intestinal Epithelial Cells | IC50 | 0.081 µM (81 nM) | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability | Free Plasma Protein Binding | Reference |
| Mice | 43% - 91% | 19% | [1] |
| Rats | 43% - 91% | 19% | [1] |
| Dogs | 43% - 91% | 19% | [1] |
| Non-human Primates | 43% - 91% | 19% | [1] |
Table 3: In Vivo Efficacy in a Phenylketonuria Mouse Model
| Mouse Model | Effect of SLC6A19 Knockout/Knockdown | Reference |
| PKU Mouse Models | 60% to 70% reduction in plasma Phenylalanine levels | [1] |
Experimental Protocols
In Vitro SLC6A19 Functional Transport Inhibition Assay
A detailed, step-by-step protocol for the SLC6A19 functional transport inhibition assay was not explicitly available in the searched literature. However, based on general descriptions of similar assays, the methodology likely involves the following steps:
-
Cell Culture: A cell line, such as Chinese Hamster Ovary (CHO) or Madin-Darby Canine Kidney (MDCK) cells, is stably transfected to express the human SLC6A19 transporter and its accessory protein, TMEM27.
-
Assay Preparation: The cells are seeded in a multi-well plate and cultured until they form a confluent monolayer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Substrate Addition: A radiolabeled or fluorescently tagged substrate of SLC6A19, such as L-isoleucine or L-glutamine, is added to the wells to initiate the transport assay.
-
Measurement of Transport: After a defined incubation time, the uptake of the labeled substrate into the cells is measured. This can be done using a scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorescent substrates.
-
Data Analysis: The percentage of inhibition of substrate transport by this compound at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Studies in the Pahenu2 Mouse Model
The Pahenu2 mouse is a well-established animal model for classical PKU. These mice have a missense mutation in the Pah gene, leading to a deficiency in the phenylalanine hydroxylase enzyme and resulting in hyperphenylalaninemia.
Experimental Workflow:
Methodology:
-
Animal Model: Pahenu2 mice, which are homozygous for the Pah mutation, are used in these studies.[5]
-
Housing and Diet: The mice are housed under standard laboratory conditions and are typically maintained on a standard chow diet, which leads to the development of hyperphenylalaninemia.[5]
-
Drug Administration: this compound is administered orally to the mice. The specific formulation (e.g., suspension) and dosing regimen (e.g., daily) are determined based on the pharmacokinetic profile of the compound.
-
Sample Collection: Urine and blood samples are collected from the mice at various time points before and after the administration of this compound or the vehicle control.
-
Biochemical Analysis: The concentrations of phenylalanine and other amino acids in the plasma and urine samples are quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Efficacy Evaluation: The primary endpoint of these studies is the reduction in plasma phenylalanine levels in the this compound-treated group compared to the vehicle-treated group. Increased urinary excretion of phenylalanine is also a key pharmacodynamic marker.
Clinical Development
Following promising preclinical results, this compound has advanced into clinical development.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.[4] The study demonstrated that this compound was safe and well-tolerated and resulted in dose-dependent increases in urinary phenylalanine excretion.[4]
Phase 1/2 Clinical Trial in PKU Patients
A Phase 1/2 clinical trial is being conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in adults with PKU.[6] Interim results from this study have shown that treatment with this compound led to a statistically significant and clinically meaningful reduction in blood phenylalanine levels compared to placebo.[6] The treatment was also found to be safe and well-tolerated in this patient population.[6]
Conclusion
The preclinical and in vivo data for this compound strongly support its development as a novel oral therapy for the treatment of Phenylketonuria. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in reducing plasma phenylalanine levels in a relevant animal model have paved the way for its successful transition into clinical trials. The ongoing clinical studies will further elucidate the therapeutic potential of this compound in individuals with PKU.
References
- 1. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 2. jnanatx.com [jnanatx.com]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
The Allosteric Binding Site of JNT-517 on the SLC6A19 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric binding site of JNT-517, a novel small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19) transporter. This compound represents a promising therapeutic approach for Phenylketonuria (PKU) by targeting a cryptic allosteric site on SLC6A19, thereby preventing the renal reabsorption of phenylalanine (Phe).[1][2] This document summarizes the current understanding of the this compound binding site, its mechanism of action, and the experimental methodologies used for its characterization.
Introduction to this compound and its Target, SLC6A19
Phenylketonuria is a rare genetic metabolic disorder characterized by the inability to properly metabolize phenylalanine.[3] The accumulation of Phe can lead to severe neurological damage. This compound is a first-in-class, orally active, and selective allosteric inhibitor of SLC6A19, the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and small intestine.[1][2][3] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby lowering its concentration in the blood.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds in their interaction with the SLC6A19 transporter.
Table 1: In Vitro Potency of this compound and Related Compounds against SLC6A19
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Human SLC6A19 | Isoleucine Transport Assay (Transfected Cells) | 47 | [3] |
| This compound | Human SLC6A19 | Glutamine Transport Assay (Ex vivo Intestinal Epithelial Cells) | 81 | [3] |
| JX98 | Human SLC6A19 | Radiolabeled Leucine Uptake | 31-90 | [5][6][7] |
| JX225 | Human SLC6A19 | Radiolabeled Leucine Uptake | 31-90 | [5][6][7] |
Table 2: Clinical Efficacy of this compound in PKU Patients (Phase 1/2 Study)
| Dose | Mean Blood Phenylalanine Reduction from Baseline | Responder Rate (>30% Reduction) | Reference(s) |
| 75mg BID | 51% | 88% (7 out of 8 participants) | [4] |
| 150mg BID | 60% | Not specified | [2] |
The Allosteric Binding Site of this compound on SLC6A19
Recent groundbreaking research has elucidated the structural basis for the allosteric inhibition of SLC6A19. While the specific cryo-electron microscopy (cryo-EM) structure of this compound in complex with SLC6A19 has been generated by Jnana Therapeutics, the detailed coordinates are not yet publicly available.[1] However, a high-resolution cryo-EM structure of SLC6A19 in complex with two potent allosteric inhibitors, JX98 and JX225, which are structurally related to the class of compounds this compound belongs to, has revealed a novel, cryptic allosteric binding site.[5][6][7]
This allosteric site is located in the extracellular vestibule of the transporter, distinct from the orthosteric substrate-binding site (S1 site).[5][6][7] The binding pocket is primarily formed by residues from transmembrane helices (TMs) TM1 and TM10 , and extracellular loop 5 (EL5).
Mechanism of Allosteric Inhibition
The binding of allosteric inhibitors like this compound to this vestibule site locks the transporter in an outward-open conformation .[5][6][7][8] This is achieved by preventing the necessary conformational change of TM1 and TM6 that is required for the transition to the occluded and inward-facing states, which are essential for substrate translocation across the membrane.[5][6][7][8] By stabilizing the outward-facing state, this compound effectively acts as a non-competitive inhibitor, blocking the transport cycle of SLC6A19.
Experimental Protocols
The characterization of this compound and its binding site on SLC6A19 has relied on a combination of innovative drug discovery platforms and established biophysical and cellular assays.
The RAPID Chemoproteomics Platform
This compound was discovered using Jnana Therapeutics' proprietary RAPID (Reactive Affinity Probe Interaction Discovery) platform .[1][9][10][11] This high-throughput screening approach is performed in living cells, allowing for the identification of small molecule binders to targets in their native environment.[10][11]
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the functional activity of the SLC6A19 transporter by quantifying the uptake of a radiolabeled substrate, such as [14C]-leucine or [3H]-phenylalanine, into cells expressing the transporter.
Detailed Methodology:
-
Cell Culture: Cells stably expressing human SLC6A19 (e.g., HEK293 or CHO cells) are cultured to confluency in appropriate multi-well plates.
-
Wash and Pre-incubation: The cell monolayers are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove culture medium. Cells are then pre-incubated with varying concentrations of the test compound (this compound) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: The uptake is initiated by adding the radiolabeled substrate (e.g., [14C]-leucine) in the presence of the test compound.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition of substrate uptake by the test compound is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This high-throughput assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in membrane potential upon substrate transport.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing SLC6A19 are seeded in multi-well plates and loaded with a voltage-sensitive fluorescent dye.
-
Compound Addition: The test compound (this compound) at various concentrations is added to the wells.
-
Baseline Fluorescence Measurement: The baseline fluorescence is measured using a FLIPR instrument.
-
Substrate Addition and Signal Detection: A saturating concentration of a non-labeled SLC6A19 substrate (e.g., leucine) is added to initiate transport. The resulting change in membrane potential, detected as a change in fluorescence, is monitored in real-time.
-
Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal change compared to the control.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of proteins in their near-native state.
Detailed Methodology:
-
Protein Expression and Purification: The SLC6A19 transporter, often in complex with its ancillary protein ACE2 or collectrin, is expressed and purified.
-
Complex Formation: The purified transporter is incubated with a saturating concentration of the allosteric inhibitor (e.g., this compound).
-
Vitrification: A small volume of the protein-inhibitor complex solution is applied to an EM grid, blotted, and rapidly plunged into liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: A large number of particle images are processed to generate a high-resolution 3D reconstruction of the transporter-inhibitor complex.
-
Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the inhibitor binding site and the conformational state of the transporter.
Conclusion
This compound represents a significant advancement in the development of therapies for PKU. Its novel mechanism of action, targeting a cryptic allosteric site on the SLC6A19 transporter, underscores the power of modern drug discovery platforms to unlock challenging targets. The detailed structural and functional characterization of the this compound binding site provides a solid foundation for the rational design of next-generation SLC6A19 inhibitors and offers a promising new therapeutic strategy for patients with PKU and potentially other metabolic disorders.
References
- 1. jnanatx.com [jnanatx.com]
- 2. jnanatx.com [jnanatx.com]
- 3. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 4. jnanatx.com [jnanatx.com]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. life-sciences-usa.com [life-sciences-usa.com]
- 10. jnanatx.com [jnanatx.com]
- 11. RAPID - a high-throughput, cell-based drug discovery platform for SLC transporters and other difficult to drug targets - American Chemical Society [acs.digitellinc.com]
Methodological & Application
JNT-517: In Vitro Application Notes and Protocols for the Study of a Novel SLC6A19 Inhibitor
For Research Use Only.
Abstract
JNT-517 is a potent and selective, orally active allosteric inhibitor of the solute carrier family 6 member 19 (SLC6A19) protein.[1] SLC6A19, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter responsible for the reabsorption of neutral amino acids, including phenylalanine, in the kidneys and their absorption in the intestine.[2][3] By binding to a novel, cryptic allosteric site on SLC6A19, this compound effectively blocks the transporter's function.[4] This inhibitory action prevents the renal reabsorption of phenylalanine, leading to its increased excretion in the urine.[2] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[5] These application notes provide detailed protocols for the in vitro characterization of this compound using cell-based assays.
Data Summary
The following tables summarize the in vitro potency of this compound against SLC6A19.
| Assay Type | Cell Line/System | Substrate | IC₅₀ (nM) | Reference |
| Isoleucine Transport Assay | Flp-In T-Rex 293 cells expressing human SLC6A19/TMEM27 | Isoleucine | 47 (95% CI: 38-57) | [4] |
| Glutamine Transport Assay | Human intestinal epithelial cells (endogenous SLC6A19) | Glutamine | 81 (95% CI: 33-197) | [4] |
| Isoleucine Transport Assay | Flp-In T-Rex 293 cells expressing mouse SLC6A19/TMEM27 | Isoleucine | >11,800 | [6] |
Table 1: In Vitro Potency of this compound
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of the SLC6A19 transporter. SLC6A19 is a symporter that co-transports neutral amino acids (including phenylalanine) and sodium ions (Na⁺) from the extracellular space into the cell. This process is dependent on the sodium gradient maintained by the Na⁺/K⁺-ATPase. This compound binds to a site on SLC6A19 distinct from the substrate-binding site, inducing a conformational change that inhibits the transport of both amino acids and Na⁺. The immediate downstream effect in an in vitro setting is a reduction in the intracellular concentration of neutral amino acids.
Experimental Protocols
The following are detailed protocols for two common in vitro assays to assess the activity of this compound on SLC6A19.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This assay indirectly measures the function of the electrogenic SLC6A19 transporter by detecting changes in cell membrane potential. The co-transport of Na⁺ ions with a neutral amino acid leads to membrane depolarization, which can be measured using a voltage-sensitive fluorescent dye.[7][8]
Materials:
-
CHO cells stably co-expressing human SLC6A19 and its ancillary protein collectrin (CHO-BC cells)[7]
-
Cell culture medium (e.g., Ham's F-12 GlutaMAX with 10% FBS, hygromycin, and geneticin)[9]
-
Black-wall, clear-bottom 96-well plates
-
Hank's Balanced Salt Solution with 5 mM glucose (HBSS+G), pH 7.5[7]
-
FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices)[8]
-
This compound
-
Amino acid substrate (e.g., L-isoleucine or L-leucine)[7]
-
FLIPR instrument (e.g., Molecular Devices)
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells three times with HBSS+G.[7]
-
Prepare serial dilutions of this compound in HBSS+G.
-
Prepare the FLIPR dye-loading buffer according to the manufacturer's instructions.[8]
-
Add 100 µL of HBSS+G containing the desired concentration of this compound (or vehicle control) to each well.
-
Add 100 µL of the dye-loading buffer to each well.[7]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[7][8]
-
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 565 nm.[8]
-
Record a baseline fluorescence reading for a few seconds.
-
Add the amino acid substrate (e.g., L-isoleucine to a final concentration of 1.5 mM) to initiate transport and membrane depolarization.[11]
-
Continue to record the fluorescence signal for at least 60 seconds to capture the change in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the membrane depolarization and thus to the activity of SLC6A19.
-
Normalize the fluorescence signal to the baseline reading.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled amino acid substrate into the cells. It is considered a gold standard for characterizing transporter inhibitors.[11]
Materials:
-
CHO-BC cells[7]
-
Cell culture medium[9]
-
35 mm culture dishes[7]
-
HBSS+G, pH 7.5[7]
-
Ice-cold HBSS
-
Radiolabeled amino acid (e.g., L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine)[7]
-
This compound
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Seed CHO-BC cells in 35 mm dishes and grow for 48-72 hours until they reach 80-90% confluency.[7]
-
-
Uptake Assay:
-
Remove the culture medium and wash the cells three times with HBSS+G.[7]
-
Prepare an uptake solution in HBSS+G containing the radiolabeled amino acid (e.g., 150 µM L-[U-¹⁴C]leucine) and various concentrations of this compound or vehicle control.[7]
-
To initiate the transport, add the uptake solution to the cells and incubate for 6 minutes in a 37°C water bath.[7]
-
To determine Na⁺-independent uptake (background), a parallel set of experiments should be conducted in a Na⁺-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine chloride).[7]
-
-
Stopping the Assay and Cell Lysis:
-
Rapidly stop the transport by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 mL of 0.1 M NaOH with 1% SDS) and incubating for at least 30 minutes.
-
-
Measurement and Analysis:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Calculate the Na⁺-dependent uptake by subtracting the uptake in the Na⁺-free buffer from the total uptake.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value.
-
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound, cell cultures, and radioactive materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with radioactive materials must be conducted in designated areas and in accordance with institutional and regulatory guidelines. Dispose of all waste, especially radioactive waste, according to proper procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnanatx.com [jnanatx.com]
- 3. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
Application Notes and Protocols for J.N.T.-517 Administration in a Phenylketonuria (PKU) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine (Phe).[1] This leads to elevated levels of Phe in the blood and brain, which can cause severe neurological damage if left untreated.[1] JNT-517 is a novel, orally administered small molecule inhibitor of the solute carrier transporter SLC6A19.[2][3] SLC6A19 is the primary transporter responsible for the reabsorption of Phe in the kidneys.[4] By inhibiting this transporter, this compound promotes the excretion of excess Phe in the urine, thereby reducing its concentration in the bloodstream.[4] Preclinical studies in the Pahenu2 mouse model of PKU have demonstrated that this mechanism effectively lowers plasma Phe levels.[5] These application notes provide a detailed protocol for the administration of this compound to a PKU mouse model for preclinical research.
Mechanism of Action of this compound in PKU
This compound functions as an allosteric inhibitor of the SLC6A19 transporter, which is predominantly expressed in the kidneys and intestine. In the context of PKU, where the primary metabolic pathway for Phe is deficient, the kidneys' reabsorption of Phe contributes significantly to its accumulation in the body. This compound blocks this reabsorption process, leading to increased urinary excretion of Phe and a subsequent reduction of its pathogenic levels in the plasma.
Caption: Mechanism of this compound in the kidney.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its precursor, JN-170.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability | Plasma Protein Binding |
|---|---|---|
| Mouse | 43% - 91% | 19% |
| Rat | 43% - 91% | Not Specified |
| Dog | 43% - 91% | Not Specified |
| Non-human Primate | 43% - 91% | Not Specified |
[1]
Table 2: In Vivo Efficacy of SLC6A19 Inhibition in Pahenu2 Mouse Model
| Compound | Dosing | Effect on Plasma Phe |
|---|---|---|
| SLC6A19 Knockout | - | ~70% reduction |
| This compound Precursor (JN-170) | 50-250 mg/kg (single oral dose) | Dose-dependent reduction |
[1]
Table 3: Human Clinical Trial Data for this compound
| Dose | Frequency | Mean Blood Phe Reduction |
|---|---|---|
| 75mg | Twice Daily | ~44-51% |
| 150mg | Twice Daily | ~60% |
[3]
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound to the Pahenu2 mouse model of PKU.
Materials and Reagents
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Pahenu2 mice (and wild-type controls)
-
Standard laboratory animal housing and care facilities
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Metabolic cages for urine collection (optional)
This compound Formulation Preparation (Suspension for Oral Gavage)
This compound is intended for oral administration and can be formulated as a suspension.[6]
-
Calculate the required amount of this compound and vehicle. The concentration of the suspension will depend on the desired dose and the volume to be administered (typically 5-10 ml/kg for mice).
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution. A common vehicle for oral suspension in mice is 0.5% (w/v) methylcellulose in sterile water.
-
Gradually add the this compound powder to the vehicle while continuously vortexing to ensure a uniform suspension. Ensure there are no visible clumps.
-
Store the suspension at 4°C and protect from light. Prepare fresh daily or as stability data allows. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Animal Model
The Pahenu2 mouse is a well-established and widely used model for PKU.[5] These mice have a point mutation in the Pah gene, leading to hyperphenylalaninemia, which mimics the human condition.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Provide a standard rodent chow. For specific experimental aims, a controlled Phe diet may be required.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
Administration Protocol (Oral Gavage)
Oral gavage is the recommended route for precise oral dosing in mice.
Caption: Experimental workflow for this compound administration.
Exemplary Dosing Regimen (based on preclinical and clinical data):
-
Acute Study (Single Dose):
-
Doses ranging from 50 to 200 mg/kg can be used to establish a dose-response relationship for Phe reduction.
-
Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 24 hours) to assess the pharmacokinetic and pharmacodynamic profile.
-
-
Chronic Study (Multiple Doses):
-
Based on human clinical data showing twice-daily dosing, a twice-daily (BID) oral gavage regimen in mice is recommended for chronic studies.
-
A starting dose of 75 mg/kg BID can be considered, with the option to escalate to 150 mg/kg BID.
-
Administer the doses approximately 12 hours apart.
-
The duration of the study will depend on the experimental endpoints but can range from several days to weeks.
-
Collect blood and/or urine samples at regular intervals to monitor plasma and urinary Phe levels.
-
Procedure for Oral Gavage:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a 1 ml syringe fitted with a gavage needle.
-
Insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly dispense the contents of the syringe.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure and throughout the study.
Sample Collection and Analysis
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Urine Collection: House mice in metabolic cages for timed urine collection. Store urine samples at -80°C.
-
Phe Analysis: Quantify phenylalanine levels in plasma and urine using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Ensure that all procedures are performed by trained personnel to minimize animal stress and discomfort.
References
- 1. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 2. jnanatx.com [jnanatx.com]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 6. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
Application Notes and Protocols for JNT-517 Dosing and Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of JNT-517, a selective small molecule inhibitor of the phenylalanine (Phe) transporter SLC6A19, in clinical trials for the treatment of Phenylketonuria (PKU).[1][2][3][4] The information is compiled from publicly available clinical trial data and is intended for research and drug development purposes.
Mechanism of Action
This compound is an oral therapeutic candidate that acts as an allosteric inhibitor of the solute carrier family 6 member 19 (SLC6A19), a transporter responsible for the renal reabsorption of neutral amino acids, including phenylalanine.[5][6] By inhibiting SLC6A19, this compound blocks the reabsorption of Phe in the kidneys, leading to increased urinary excretion of Phe and a reduction of its toxic levels in the blood.[3][6][7] This mechanism of action is particularly relevant for the treatment of PKU, a genetic disorder characterized by the inability to properly metabolize Phe.[1][5]
Caption: Signaling pathway of this compound.
Dosing and Administration Summary
This compound has been evaluated in Phase 1, 2, and is planned for Phase 3 clinical trials in both healthy volunteers and PKU patients.[7][8][9] The administration is oral, with both tablet and suspension formulations being tested.[8][10]
Single Ascending Dose (SAD) Studies in Healthy Volunteers
These studies aimed to evaluate the safety, tolerability, and pharmacokinetics of single doses of this compound.
| Dose Level | Dosage Form | Dosing Condition | Reference |
| 25 mg | Oral | Fasted | [11] |
| 50 mg | Oral | Fasted | [5][11] |
| 100 mg | Oral | Fasted | [5][11] |
| 170 mg | Oral | Fasted | [5][11] |
Multiple Ascending Dose (MAD) Studies in Healthy Volunteers
These studies assessed the safety, tolerability, and pharmacokinetics of multiple doses of this compound.
| Dose Level | Frequency | Duration | Dosage Form | Reference |
| 25 mg | Twice a day (BID) | 14 days | Oral | [11] |
| 75 mg | Twice a day (BID) | 14 days | Oral | [11] |
Studies in Phenylketonuria (PKU) Patients
Clinical trials in PKU patients have evaluated the efficacy and safety of this compound in reducing blood Phe levels.
| Phase | Dose Level | Frequency | Duration | Patient Population | Reference |
| Phase 1/2 | 75 mg | Twice a day (BID) | 28 days | Adults with PKU | [1] |
| Phase 1/2 | 150 mg | Twice a day (BID) | 28 days | Adults with PKU | [1] |
| Phase 2 | 75 mg | Twice a day (BID) | 28 days | Adolescents (12 to <18 years) with PKU | [12] |
| Phase 3 (planned) | 75 mg or 150 mg | Twice a day (BID) | ~46 weeks | Adults with PKU | [9] |
| Phase 3 (LTE) | 75 mg or 150 mg | Twice a day (BID) | Long-term | Adults and Adolescents with PKU | [13] |
Experimental Protocols
The following are representative protocols based on the available information from clinical trial descriptions.
Protocol 1: Phase 1 Single and Multiple Ascending Dose Study in Healthy Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy adult volunteers.
Methodology:
-
Screening: Healthy male and female participants aged 18 to 55 years are screened for eligibility.[10] Key inclusion criteria include a body mass index (BMI) between 18-40 kg/m ² and a body weight greater than 50 kg.[10]
-
Randomization and Blinding: The study is a randomized, double-blind, placebo-controlled trial.[3][14]
-
Dosing:
-
Pharmacokinetic (PK) Assessment: Blood samples are collected at pre-defined time points before and after dosing to determine the plasma concentrations of this compound. Key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated.
-
Pharmacodynamic (PD) Assessment: 24-hour urine samples are collected to measure the excretion of phenylalanine and other neutral amino acids.[11]
-
Safety Monitoring: Safety and tolerability are monitored throughout the study through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Caption: Experimental workflow for a Phase 1 SAD/MAD trial.
Protocol 2: Phase 1/2 Study in Patients with Phenylketonuria (PKU)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy (effect on plasma and urinary Phe) of this compound in individuals with PKU.[4]
Methodology:
-
Screening: Male and female participants aged 18 to 65 years with a confirmed diagnosis of PKU are screened.[4][10] A key inclusion criterion is having at least two plasma Phe levels >600 μM over the past 12 months.[10]
-
Randomization and Blinding: The study is a randomized, double-blind, placebo-controlled trial.[1][4]
-
Dosing: Participants are randomized to receive oral this compound (e.g., 75 mg or 150 mg) or placebo twice daily for a 28-day period.[1][2]
-
Efficacy Assessment:
-
Pharmacokinetic (PK) Assessment: Blood samples are collected to determine the PK profile of this compound in the PKU patient population.
-
Safety Monitoring: Continuous monitoring of safety and tolerability through adverse event reporting, clinical laboratory assessments, and other safety measures.[2]
-
Dietary Control: Participants are instructed to maintain a stable diet in terms of Phe and total protein intake.[9] Food diaries may be used to monitor dietary compliance.[12]
Disclaimer: The protocols described above are based on publicly available information from clinical trial registries and press releases. They may not encompass all the specific details and procedures of the actual clinical trials conducted by the sponsor. For complete and detailed information, please refer to the official clinical trial documentation.
References
- 1. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 2. jnanatx.com [jnanatx.com]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. researchgate.net [researchgate.net]
- 6. jnanatx.com [jnanatx.com]
- 7. jnanatx.com [jnanatx.com]
- 8. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 9. A Study to Evaluate the Safety and Efficacy of this compound in Participants With Phenylketonuria (PKU), Trial ID JNT517-301 [trials.otsuka-us.com]
- 10. First-in-Human, Multiple Part Clinical Study of this compound in Healthy Participants and in Participants With Phenylketonuria [ctv.veeva.com]
- 11. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 12. A Phase 2 Study of this compound in Adolescent Participants With Phenylketonuria, Trial ID JNT517-201 [trials.otsuka-us.com]
- 13. A Study to Evaluate the Long-Term Safety and Efficacy of this compound in Participants With Phenylketonuria, Trial ID JNT517-501 [trials.otsuka-us.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Investigating SLC6A19 Transporter Function with JNT-517
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for the reabsorption of neutral amino acids in the kidneys and their absorption in the intestine.[1][2][3] Its dysfunction is linked to Hartnup disease, a condition characterized by the increased presence of amino acids in urine.[2][3][4] Furthermore, SLC6A19's role in phenylalanine (Phe) reabsorption makes it a key therapeutic target for Phenylketonuria (PKU), a genetic disorder where toxic levels of Phe accumulate due to metabolic defects.[1][5][6]
JNT-517 is a first-in-class, orally available, selective small molecule inhibitor of the SLC6A19 transporter.[7][8][9] It acts on a novel, cryptic allosteric site to block the transporter's function.[8][9] By inhibiting SLC6A19, this compound prevents the renal reabsorption of Phe, thereby increasing its urinary excretion and reducing its concentration in the blood.[5][8][10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the function and therapeutic potential of the SLC6A19 transporter.
Mechanism of Action: this compound Inhibition of SLC6A19
Under normal physiological conditions, SLC6A19, located on the apical membrane of epithelial cells in the kidney's proximal tubule and the small intestine, reabsorbs neutral amino acids, including phenylalanine, from the filtrate and intestinal lumen back into the bloodstream.[2][3][5] In PKU, this reabsorption contributes to the pathologically high levels of Phe in circulation. This compound selectively binds to an allosteric site on SLC6A19, inhibiting this reabsorption process.[8][9] The result is increased excretion of Phe in the urine, which helps to lower systemic blood Phe levels.[10][11]
Caption: Mechanism of this compound action on the SLC6A19 transporter in the kidney.
Quantitative Data Summary
Table 1: Preclinical Profile of this compound
This table summarizes the in vitro potency and multi-species bioavailability of this compound.
| Parameter | Value | Source |
| SLC6A19 Inhibition IC₅₀ (Transfected Cells) | 0.047 µM | [6] |
| SLC6A19 Inhibition IC₅₀ (Ex vivo Intestinal Cells) | 0.081 µM | [6] |
| Plasma Protein Binding (Free %) | 19% | [6] |
| Oral Bioavailability | 43% - 91% (in mice, rats, dogs, and non-human primates) | [6] |
Table 2: Clinical Efficacy of this compound in Adult PKU Patients (Phase 1/2 Study)
This table presents the key efficacy results from the clinical evaluation of this compound over a 28-day period.
| Dose Cohort | Number of Participants | Mean Blood Phe Reduction from Baseline | Key Findings | Source |
| 75 mg (unspecified frequency) | 8 (in treatment arm) | 51% | 7 of 8 participants achieved >30% reduction. | [9] |
| 75 mg (Twice Daily) | (Previous cohort) | 44% | Favorable comparison for dose escalation. | [7] |
| 150 mg (Twice Daily) | 18 (randomized drug or placebo) | 60% | Significant reduction observed within seven days. | [7] |
Experimental Protocols
Protocol 1: In Vitro Characterization of SLC6A19 Inhibition
This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of this compound on SLC6A19-mediated amino acid transport. The methodology is based on principles from stable isotope-labeled uptake assays.[12]
Objective: To quantify the dose-dependent inhibition of SLC6A19 by this compound.
Materials:
-
MDCK or CHO cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary subunit, TMEM27.[12]
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Radiolabeled or stable isotope-labeled neutral amino acid (e.g., ¹⁴C-Leucine or ¹³C,¹⁵N-Phenylalanine).
-
Scintillation fluid and counter (for radiolabeled) or LC-MS/MS system (for stable isotope).
-
96-well culture plates.
Procedure:
-
Cell Seeding: Seed the hSLC6A19-expressing cells in a 96-well plate at a density that yields a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in transport buffer. The final concentrations should span a range appropriate for IC₅₀ determination (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g., Benztropine).[13][14]
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed transport buffer.
-
Add the this compound dilutions (or controls) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Uptake Assay:
-
Prepare the uptake solution by adding the labeled amino acid to the transport buffer at a concentration near its Km for SLC6A19 (e.g., 1-4 mM).[15]
-
Initiate the transport by adding the uptake solution (containing the labeled substrate) to the wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
-
Quantification:
-
Radiolabeled: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Stable Isotope: Analyze the lysate using LC-MS/MS to quantify the concentration of the labeled amino acid.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Pharmacodynamic Assessment in a PKU Mouse Model
This protocol outlines a study to evaluate the efficacy of this compound in reducing plasma Phe levels in the Pahenu2 mouse model of PKU, which has been used in preclinical validation.[5][16]
Objective: To measure the effect of oral this compound administration on plasma and urinary phenylalanine concentrations in a PKU mouse model.
Materials:
-
Pahenu2 mice (a model for PKU).[6]
-
This compound formulated for oral administration (e.g., in suspension).[17]
-
Vehicle control solution.
-
Metabolic cages for urine and feces collection.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
Analytical equipment for amino acid quantification (e.g., HPLC or LC-MS/MS).
Procedure:
-
Acclimatization: Acclimate Pahenu2 mice to individual housing in metabolic cages for 3-5 days to allow for stable food and water intake measurements.
-
Baseline Measurement: Collect 24-hour urine and a baseline blood sample (e.g., via tail vein) from each mouse prior to treatment. Process samples to determine baseline Phe concentrations.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Dosing: Administer this compound or vehicle via oral gavage once or twice daily for a specified duration (e.g., 7-14 days).
-
Sample Collection:
-
Urine: Collect urine continuously over 24-hour periods at selected time points (e.g., Day 1, Day 7, Day 14).
-
Blood: Collect blood samples at specified times post-dosing (e.g., 2, 4, 8, and 24 hours after the final dose) to assess pharmacokinetics and pharmacodynamics.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store all plasma and urine samples at -80°C until analysis.
-
-
Amino Acid Analysis:
-
Quantify the concentration of phenylalanine and other neutral amino acids in plasma and urine samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Compare the mean plasma Phe levels between the vehicle and this compound treated groups at each time point using appropriate statistical tests (e.g., ANOVA or t-test).
-
Calculate the percentage change in plasma Phe from baseline for each treatment group.
-
Analyze urinary Phe excretion to confirm the mechanism of action.
-
Experimental and logical Workflows
The following diagram illustrates a typical drug discovery and development workflow for an SLC6A19 inhibitor like this compound, from initial screening to clinical evaluation.
Caption: Development workflow for the SLC6A19 inhibitor this compound.
References
- 1. BSB Seminar Series: Discovery and characterization of this compound, a first-in-class inhibitor of SLC6A19 for the treatment of phenylketonuria | ANU Research School of Biology [biology.anu.edu.au]
- 2. medlineplus.gov [medlineplus.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structural Dynamics of Neutral Amino Acid Transporter SLC6A19 in Simple and Complex Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnanatx.com [jnanatx.com]
- 6. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 7. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. jnanatx.com [jnanatx.com]
- 10. jnanatx.com [jnanatx.com]
- 11. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 12. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
JNT-517: Application Notes and Protocols for Oral Formulation and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNT-517 is a novel, orally administered small molecule inhibitor of the solute carrier transporter 6A19 (SLC6A19). It is currently in clinical development for the treatment of Phenylketonuria (PKU), a rare genetic metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe). Elevated levels of Phe in the blood and brain can lead to severe neurological damage. This compound offers a promising therapeutic approach by targeting the reabsorption of phenylalanine in the kidneys, thereby promoting its excretion in the urine and reducing systemic levels. This document provides a summary of the available data on the oral formulation and bioavailability of this compound, along with generalized protocols for its evaluation.
Mechanism of Action: Allosteric Inhibition of SLC6A19
This compound functions as a selective, cryptic allosteric inhibitor of SLC6A19, a sodium-dependent neutral amino acid transporter primarily responsible for the reabsorption of neutral amino acids, including phenylalanine, in the proximal tubules of the kidneys. By binding to an allosteric site, this compound modulates the transporter's conformation, leading to a reduction in its ability to transport phenylalanine from the glomerular filtrate back into the bloodstream. This inhibition of renal reabsorption results in increased urinary excretion of phenylalanine, consequently lowering its plasma concentration.
Oral Formulations
This compound has been evaluated in both oral suspension and tablet formulations in clinical trials.[1][2][3] A Phase 1a study in healthy volunteers demonstrated the comparability of these two formulations.[2][3] Specific details regarding the excipients and composition of these formulations are proprietary and not publicly available.
Preclinical Bioavailability and Pharmacokinetics
Preclinical studies have demonstrated good oral bioavailability of this compound across multiple species.
Table 1: Preclinical Oral Bioavailability of this compound
| Species | Oral Bioavailability (%) | Reference |
| Mice | 43 - 91 | [4] |
| Rats | 43 - 91 | [4] |
| Dogs | 43 - 91 | [4] |
| Non-human primates | 43 - 91 | [4] |
Protocol: Generic In Vivo Oral Bioavailability Assessment in Rodents
This protocol provides a general framework for assessing the oral bioavailability of a novel compound like this compound in a rodent model (e.g., Sprague-Dawley rats).
1. Objective: To determine the absolute oral bioavailability of this compound following a single oral (PO) and intravenous (IV) administration.
2. Materials:
-
This compound (analytical grade)
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous formulation (e.g., saline with a co-solvent like PEG400)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles
-
Syringes and needles for IV administration and blood collection
-
Anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
3. Experimental Design:
-
Animals: Acclimatize animals for at least 3 days prior to the study. Fast animals overnight before dosing.
-
Groups:
-
Group 1 (IV): n=3-5 rats, receive a single IV dose (e.g., 1 mg/kg).
-
Group 2 (PO): n=3-5 rats, receive a single oral gavage dose (e.g., 10 mg/kg).
-
-
Dosing:
-
IV: Administer this compound solution via the tail vein.
-
PO: Administer this compound suspension via oral gavage.
-
4. Sample Collection:
-
Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at the following time points:
-
IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Place blood samples into tubes containing anticoagulant and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
6. Data Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), Clearance (CL), Volume of distribution (Vd), and half-life (t½) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Clinical Pharmacokinetics and Bioavailability
A Phase 1a, randomized, double-blind, placebo-controlled study was conducted in 64 healthy adult volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][3] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Table 2: Phase 1a Clinical Trial Dosing Regimens for this compound
| Cohort | Dosing Regimen | Formulation(s) |
| Single Ascending Dose (SAD) | Increasing single doses | Suspension and Tablet |
| Multiple Ascending Dose (MAD) | Increasing multiple doses | Suspension and Tablet |
The study demonstrated that this compound was safe and well-tolerated at all dose levels studied.[3] Importantly, the oral suspension and tablet formulations were found to be comparable.[2][3]
Protocol: Generic Phase 1 Single Ascending Dose (SAD) Study Design
This protocol outlines a general design for a Phase 1 SAD study to evaluate the safety, tolerability, and pharmacokinetics of an oral drug like this compound in healthy volunteers.
1. Study Title: A Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects.
2. Study Objectives:
-
Primary: To assess the safety and tolerability of single oral doses of this compound.
-
Secondary: To characterize the pharmacokinetic profile of single oral doses of this compound.
3. Study Design:
-
Design: Single-center, randomized, double-blind, placebo-controlled, sequential-group, single-dose escalation study.
-
Population: Healthy male and female subjects, aged 18-55 years.
-
Number of Subjects: Approximately 8 subjects per dose cohort (e.g., 6 active, 2 placebo).
-
Dose Escalation: Dosing will commence with a low, presumably sub-therapeutic dose. Subsequent dose escalations in new cohorts will be based on a review of safety and pharmacokinetic data from the preceding cohort.
4. Study Procedures:
-
Screening: Assess subject eligibility based on inclusion/exclusion criteria (medical history, physical examination, clinical laboratory tests, ECGs).
-
Dosing: Subjects will be admitted to the clinical research unit and will receive a single oral dose of this compound or placebo after an overnight fast.
-
Pharmacokinetic Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and at regular intervals up to 48 or 72 hours post-dose) for pharmacokinetic analysis.
-
Safety Monitoring: Monitor vital signs, ECGs, adverse events, and clinical laboratory parameters throughout the study.
-
Follow-up: Conduct a follow-up visit after a specified period to assess any delayed adverse events.
5. Bioanalytical Method:
-
A validated bioanalytical method (e.g., LC-MS/MS) will be used to measure concentrations of this compound in plasma.
6. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) will be calculated using non-compartmental methods.
-
Safety and tolerability will be assessed by summarizing adverse events, clinical laboratory results, vital signs, and ECG findings.
Summary and Conclusion
This compound is an orally active inhibitor of SLC6A19 with demonstrated preclinical bioavailability in multiple species. Clinical studies have confirmed its safety and tolerability in healthy volunteers, with comparable pharmacokinetic profiles for both suspension and tablet formulations. The provided generic protocols offer a framework for conducting non-clinical and early clinical assessments of the oral bioavailability and pharmacokinetics of similar compounds. Further detailed information on formulation composition and specific analytical methods are proprietary to the developing company. Researchers should adapt these general methodologies to their specific laboratory conditions and regulatory requirements.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Phase I Single Ascending Dose and Food Effect Study in Healthy Adults and Phase I/IIa Multiple Ascending Dose Study in Patients with Pulmonary Tuberculosis to Assess Pharmacokinetics, Bactericidal Activity, Tolerability, and Safety of OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southernstarresearch.com [southernstarresearch.com]
- 4. jnanatx.com [jnanatx.com]
JNT-517 Phase 1 and Phase 2 Clinical Trial Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the clinical trial design for JNT-517, a novel small molecule inhibitor of the phenylalanine transporter SLC6A19, for the treatment of Phenylketonuria (PKU). The information compiled herein is intended to serve as a comprehensive resource, outlining the methodologies and protocols employed in the Phase 1 and Phase 2 clinical studies.
Mechanism of Action
This compound is a first-in-class oral therapy that targets an allosteric site on the SLC6A19 transporter, which is responsible for the reabsorption of phenylalanine in the kidneys.[1] By inhibiting this transporter, this compound blocks the reabsorption of phenylalanine, leading to its increased excretion in the urine and a subsequent reduction of its toxic levels in the blood.[1][2] This mechanism of action offers a promising therapeutic approach for all PKU patients, regardless of their specific genetic mutation.
Caption: Mechanism of action of this compound in reducing blood phenylalanine levels.
Clinical Development Overview
The clinical development of this compound has progressed through a multi-part study under the identifier NCT05781399, encompassing Phase 1a, Phase 1b, and Phase 2 evaluations.[3]
Caption: Logical progression of this compound clinical trial phases.
Phase 1 Clinical Trial Design
The Phase 1 component of the clinical program was designed to assess the safety, tolerability, and pharmacokinetics of this compound.
Phase 1a: Healthy Volunteers
The initial phase, a randomized, double-blind, placebo-controlled study, evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult volunteers.[2][4] The primary objective was to establish the safety and tolerability profile of the drug. A key finding from this phase was a dose-dependent increase in urinary phenylalanine excretion, providing early proof of mechanism.[2]
| Study Part | Population | Design | Dosing | Key Objectives |
| Part A | Healthy Adults | Randomized, Double-Blind, Placebo-Controlled | Single Ascending Doses | Safety, Tolerability, Pharmacokinetics |
| Part B | Healthy Adults | Randomized, Double-Blind, Placebo-Controlled | Multiple Ascending Doses (14 days) | Safety, Tolerability, Pharmacokinetics |
| Part C | Healthy Adults | Randomized, Open-Label | Single Dose | Relative bioavailability of tablet vs. suspension and food effect |
Phase 1b: Adult Phenylketonuria Patients
Following the favorable safety profile observed in healthy volunteers, the study progressed to a cohort of adult patients with PKU. This phase was a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and effect of this compound on blood and urinary phenylalanine levels over a four-week period.[5]
Phase 2 Clinical Trial Design
The Phase 2 portion of the study aims to further evaluate the efficacy and safety of this compound in a larger patient population, including both adults and adolescents with PKU.
Adult PKU Patients
The Phase 1/2 study in adults with PKU has yielded promising results. Participants were randomized to receive either this compound or a placebo twice daily for 28 days.[6]
Efficacy Results:
| Dose Cohort | Number of Participants (this compound/Placebo) | Treatment Duration | Mean Reduction in Blood Phenylalanine |
| 75mg BID | Not specified | 28 days | 44%[6] |
| 150mg BID | 11 / 7 | 28 days | 60%[6] |
In the 150mg twice-daily dose cohort, a rapid and significant reduction in blood phenylalanine levels was observed within seven days of starting treatment.[6] The treatment was well-tolerated with no serious adverse events reported.[6]
Adolescent PKU Patients
A separate Phase 2, randomized, placebo-controlled study is designed to assess the safety, tolerability, and pharmacokinetics of this compound in adolescents (12 to less than 18 years of age) with PKU.[7]
| Study Design | Population | Dosing | Duration | Key Objectives |
| Randomized, Double-Blind, Placebo-Controlled | Adolescents (12 to <18 years) with PKU | 75mg this compound or placebo BID | 28 days | Safety, Tolerability, Pharmacokinetics |
Participants in this study have an 80% chance of receiving this compound.[7] The total study duration is up to 63 days, including screening and follow-up periods.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are provided below.
Protocol for Quantification of Phenylalanine in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing a known concentration of an internal standard (e.g., L-Phenylalanine-d5).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
2. Liquid Chromatography:
-
HPLC System: Standard high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phenylalanine from other plasma components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenylalanine: Precursor ion (m/z) 166.1 → Product ion (m/z) 120.1
-
L-Phenylalanine-d5 (Internal Standard): Precursor ion (m/z) 171.1 → Product ion (m/z) 125.1
-
Protocol for Urinary Amino Acid Analysis by LC-MS/MS
1. Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge at 5,000 x g for 5 minutes to remove any particulate matter.
-
Dilute the urine sample with a solution containing a mixture of stable isotope-labeled amino acid internal standards. A typical dilution is 1:10 (v/v) with the internal standard solution.
2. Derivatization (if required by the specific method):
-
Some methods may employ a derivatization step to improve chromatographic separation and ionization efficiency. This typically involves reacting the amino acids with a chemical reagent.
3. Liquid Chromatography:
-
HPLC System: As described for plasma analysis.
-
Column: A column suitable for amino acid analysis (e.g., a specialized amino acid column or a reversed-phase column with an appropriate mobile phase).
-
Mobile Phase: A gradient elution using mobile phases tailored for the separation of a wide range of amino acids.
4. Mass Spectrometry:
-
Mass Spectrometer: As described for plasma analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) with specific transitions for each amino acid and their corresponding internal standards.
Standard Safety and Tolerability Laboratory Tests
In clinical trials, a standard panel of laboratory tests is performed to monitor the safety and tolerability of the investigational drug. These tests typically include:
1. Hematology:
-
Complete Blood Count (CBC) with differential: Measures red blood cells, white blood cells (neutrophils, lymphocytes, monocytes, eosinophils, basophils), hemoglobin, hematocrit, and platelets.
2. Clinical Chemistry:
-
Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and albumin.
-
Kidney Function Tests: Blood urea nitrogen (BUN) and creatinine.
-
Electrolytes: Sodium, potassium, chloride, and bicarbonate.
-
Metabolic Panel: Glucose, calcium, and total protein.
3. Urinalysis:
-
Assesses for the presence of protein, glucose, ketones, and blood in the urine.
These tests are performed at baseline and at specified time points throughout the clinical trial to detect any potential adverse effects of the drug.
Caption: Experimental workflow for the Phase 1/2 clinical trial of this compound in PKU patients.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtestsguide.com [labtestsguide.com]
- 5. zivak.com [zivak.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for Measuring the Effect of JNT-517 on Blood Phenylalanine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNT-517 is an investigational, orally administered small molecule inhibitor of the solute carrier transporter SLC6A19, which is responsible for the reabsorption of phenylalanine (Phe) in the kidneys.[1][2][3] In individuals with Phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize Phe, elevated levels of this amino acid can lead to severe neurological damage.[4][5] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby reducing its concentration in the blood.[2][6] These application notes provide a summary of the effects of this compound on blood Phe levels and detailed protocols for the quantification of blood Phe.
Mechanism of Action of this compound
This compound is a selective, allosteric inhibitor of the SLC6A19 transporter.[2][7] This transporter is primarily located in the kidneys and is responsible for reabsorbing neutral amino acids, including phenylalanine, from the glomerular filtrate back into the bloodstream.[3][6] In PKU, the accumulation of phenylalanine is due to a deficiency in the enzyme phenylalanine hydroxylase.[4][5] this compound offers a novel therapeutic approach by targeting the renal excretion of phenylalanine. By blocking SLC6A19, this compound increases the amount of phenylalanine eliminated in the urine, consequently lowering blood phenylalanine levels.[2][6]
Efficacy of this compound in Reducing Blood Phenylalanine Levels
Clinical trial data from a Phase 1/2 study in adults with PKU have demonstrated that this compound leads to a significant reduction in blood Phe levels. The study was a randomized, double-blind, placebo-controlled trial.[8]
Summary of Clinical Trial Data
| Dosage Cohort | Number of Participants (this compound) | Duration of Treatment | Mean Baseline Blood Phe | Mean Reduction in Blood Phe from Baseline | Statistical Significance (p-value vs. placebo) |
| 75mg BID | 8 | 28 days | 1,124 µM | 51% | p=0.0019 |
| 150mg BID | 11 | 28 days | - | 60% | p=<0.0001 |
Data compiled from publicly available press releases and clinical trial information.[4][8]
A rapid onset of effect was observed, with a significant reduction in blood Phe levels within seven days of starting treatment, and this effect was sustained for the 28-day treatment period.[4][8] The reduction in blood Phe was observed irrespective of the participants' baseline Phe levels.[4][8]
Safety and Tolerability
This compound has been shown to be safe and well-tolerated in clinical trials.[1][8] No serious adverse events have been reported, and there were no clinically significant changes in laboratory parameters or plasma amino acid levels, other than phenylalanine.[1][8]
Experimental Protocols
Accurate measurement of blood phenylalanine is critical for assessing the efficacy of this compound. Below are detailed protocols for two common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Fluorometric Enzymatic Assay.
Protocol 1: Quantification of Phenylalanine in Dried Blood Spots by LC-MS/MS
This method is highly sensitive and specific, making it the gold standard for neonatal screening and monitoring of PKU patients.[3][9]
Materials:
-
Dried blood spot (DBS) collection cards (e.g., Perkin Elmer 226)
-
Methanol containing stable-isotope labeled internal standards (e.g., D5-Phenylalanine)
-
LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS)
-
CN normal phase column
-
Mobile phase: Water/acetonitrile/trifluoroacetic acid
-
96-well plates
-
Puncher for DBS cards (3.2 mm)
-
Plate shaker
-
Centrifuge
Procedure:
-
Sample Collection: Collect whole blood via a heel or finger stick onto a DBS card and allow it to dry completely for at least 4 hours at room temperature.[10]
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of methanol containing the isotopically labeled internal standard to each well.
-
Seal the plate and incubate at 30°C for 30 minutes on a plate shaker to extract the amino acids.
-
Centrifuge the plate to pellet any debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an aliquot of the extracted sample into the LC-MS/MS system.
-
Separate the amino acids using a CN normal phase column with a water/acetonitrile/trifluoroacetic acid mobile phase.[4]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify phenylalanine and its labeled internal standard.[4]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of phenylalanine to the peak area of the internal standard.
-
Determine the concentration of phenylalanine in the sample by comparing this ratio to a standard curve prepared with known concentrations of phenylalanine.
-
Protocol 2: Fluorometric Enzymatic Assay for Phenylalanine in Plasma
This method provides a high-throughput and sensitive alternative to LC-MS/MS for quantifying phenylalanine in biological samples.[1][6]
Materials:
-
Plasma samples
-
Fluorometric Phenylalanine Assay Kit (e.g., from Abcam or similar vendors) containing:
-
Phenylalanine Assay Buffer
-
Phenylalanine Dehydrogenase
-
NADH
-
Fluorescent Probe
-
Phenylalanine Standard
-
-
Black 96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
Deproteinizing spin filter (10 kDa MWCO)
Procedure:
-
Sample Preparation:
-
If using serum or plasma, deproteinize the sample using a 10 kDa molecular weight cut-off spin filter to remove proteins that may interfere with the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of phenylalanine standards by diluting the provided standard in the assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
-
Assay Reaction:
-
Add 50 µL of the prepared standards and samples to the wells of a black 96-well plate.
-
Prepare a Reaction Mix containing Phenylalanine Assay Buffer, Phenylalanine Dehydrogenase, and the fluorescent probe according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well with no phenylalanine) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the phenylalanine concentration in the samples from the standard curve.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine Assay Kit used for 100 fluorometric tests [sigmaaldrich.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]
- 8. Phenylalanine Assay Kit (ab83376) | Abcam [abcam.com]
- 9. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Disorders by Tandem Mass Spectrometry (MSMS) | School of Medicine [med.unr.edu]
JNT-517: Application Notes and Protocols for the Study of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging therapeutic potential of JNT-517, a selective small molecule inhibitor of the solute carrier transporter SLC6A19, in various metabolic disorders. While this compound is currently in clinical development for Phenylketonuria (PKU), compelling preclinical evidence suggests its broader utility in studying and potentially treating other metabolic conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
Introduction to this compound
This compound is an orally active, selective, allosteric inhibitor of SLC6A19 with a half-maximal inhibitory concentration (IC50) of 47 nM for human SLC6A19.[1] SLC6A19 is a sodium-dependent neutral amino acid transporter responsible for the reabsorption of neutral amino acids, including phenylalanine, in the kidneys and their absorption in the intestine.[2][3] By inhibiting SLC6A19, this compound promotes the urinary excretion of these amino acids. This mechanism of action has been clinically validated for the treatment of PKU, a genetic disorder characterized by the toxic accumulation of phenylalanine.[1][4]
The broader therapeutic potential of this compound stems from the metabolic phenotype observed in SLC6A19 knockout mice. These animals exhibit improved glucose homeostasis, resistance to diet-induced obesity, and reduced liver fat.[2][5][6][7][8] These beneficial effects are linked to increased levels of the metabolically favorable hormones glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21).[2][9] This suggests that pharmacological inhibition of SLC6A19 with this compound could be a promising strategy for a range of metabolic disorders.
Mechanism of Action of this compound
This compound targets SLC6A19, a transporter primarily expressed in the apical membrane of intestinal and renal proximal tubule epithelial cells. By inhibiting this transporter, this compound blocks the reabsorption of neutral amino acids from the glomerular filtrate back into the bloodstream, leading to their increased excretion in the urine. In the intestine, SLC6A19 inhibition reduces the absorption of dietary neutral amino acids. This dual action leads to a reduction in the plasma levels of these amino acids.
Application in Phenylketonuria (PKU)
The primary and most studied application of this compound is in the treatment of PKU. Preclinical studies in PKU mouse models and clinical trials in humans have demonstrated the efficacy and safety of this compound in reducing plasma phenylalanine levels.[1][3][4]
Summary of Preclinical and Clinical Data (PKU)
| Parameter | Preclinical (PKU mouse model) | Clinical (Phase 1/2) |
| Model/Subjects | Pahenu2 mice | Healthy volunteers and PKU patients |
| This compound Dose | Not specified | 75mg and 150mg BID |
| Effect on Plasma Phe | ~70% reduction | 44-60% mean reduction from baseline |
| Effect on Urinary Phe | Significant increase | Dose-dependent increase |
| Safety | Well-tolerated | Well-tolerated, no serious adverse events |
Experimental Protocol: Efficacy of this compound in a PKU Mouse Model
This protocol describes a typical experiment to evaluate the efficacy of this compound in reducing plasma phenylalanine levels in the Pahenu2 mouse model of PKU.
Materials:
-
Pahenu2 mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Metabolic cages
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Procedure:
-
Acclimatization: House Pahenu2 mice in a controlled environment for at least one week before the experiment.
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 28 days).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at baseline and at regular intervals during the study. Collect 24-hour urine samples using metabolic cages.
-
Analysis:
-
Measure plasma phenylalanine concentrations using a validated LC-MS/MS method.
-
Measure urinary phenylalanine excretion and normalize to creatinine levels.
-
-
Data Analysis: Compare the changes in plasma and urinary phenylalanine levels between the this compound treated groups and the vehicle control group.
Potential Application in Type 2 Diabetes
The inhibition of SLC6A19 presents a novel therapeutic strategy for type 2 diabetes. Studies in SLC6A19 knockout mice have demonstrated improved glucose tolerance and increased secretion of GLP-1 and FGF21, both of which have beneficial effects on glucose metabolism.[2][9]
Rationale for Use in Type 2 Diabetes
-
Increased GLP-1 Secretion: By reducing the intestinal absorption of neutral amino acids, SLC6A19 inhibition may lead to a higher concentration of these amino acids in the distal gut, stimulating L-cells to release more GLP-1. GLP-1 enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.
-
Elevated FGF21 Levels: Reduced systemic availability of amino acids can induce a state of "pseudo-protein-restriction," which has been shown to increase the production of FGF21. FGF21 improves insulin sensitivity and glucose uptake in peripheral tissues.
-
Reduced mTORC1 Signaling: Lower plasma amino acid levels can lead to reduced activity of the mTORC1 signaling pathway, which is often hyperactive in states of insulin resistance.
References
- 1. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 2. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnanatx.com [jnanatx.com]
- 4. UTSW - Study Finder [clinicaltrials.utswmed.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice lacking neutral amino acid transporter B(0)AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating JNT-517 in Combination with Other Phenylketonuria (PKU) Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational drug JNT-517 and outline protocols for its evaluation in combination with existing Phenylketonuria (PKU) therapies. While clinical data on this compound as a monotherapy is emerging, formal studies on its use in combination with other PKU treatments have not yet been published. The following sections detail the scientific rationale for such combinations and provide detailed, adaptable protocols for preclinical and clinical research to explore these promising therapeutic strategies.
Introduction to this compound and Current PKU Therapies
Phenylketonuria is a genetic metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), leading to the toxic accumulation of phenylalanine (Phe) in the blood and brain.[1][2] Current management strategies for PKU aim to lower blood Phe levels and include dietary restrictions, enzyme cofactor supplementation (sapropterin dihydrochloride), and enzyme substitution therapy (pegvaliase).[3]
This compound is a novel, orally administered small molecule inhibitor of the solute carrier transporter SLC6A19.[4][5][6] SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and intestines.[1][2] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby reducing its concentration in the blood.[7] Preclinical studies in the Pahenu2 mouse model of PKU have shown that genetic loss or pharmacological inhibition of SLC6A19 leads to a significant reduction in plasma Phe levels.[1][8][9] Early clinical trials in patients with PKU have demonstrated that this compound is well-tolerated and leads to a rapid and significant reduction in blood Phe levels.[5][6][10]
The distinct mechanism of action of this compound presents a strong rationale for its use in combination with existing PKU therapies to achieve synergistic or additive effects in lowering blood Phe levels and potentially improving clinical outcomes for a broader range of patients.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other PKU therapies as monotherapies.
Table 1: Preclinical Efficacy of SLC6A19 Inhibition in the Pahenu2 Mouse Model of PKU
| Treatment | Animal Model | Dose | Key Findings | Reference |
| Genetic Knockout of Slc6a19 | Pahenu2 mice | N/A | ~70% reduction in plasma Phe | [1][8] |
| JN-170 (SLC6A19 inhibitor) | Pahenu2 mice | 50 mg/kg (single oral dose) | 45% reduction in plasma Phe at 3 hours post-dose | [8] |
| Slc6a19 Antisense Oligonucleotide | Pahenu2 mice | 7.5 mg/kg (intravenous) | Significant lowering of plasma and brain Phe levels | [11] |
Table 2: Clinical Efficacy of this compound Monotherapy in Patients with PKU (Phase 1/2 Study)
| Dose | Patient Population | Key Efficacy Endpoints | Reference |
| 75 mg BID | Adults with PKU | 51% mean reduction in blood Phe from baseline at day 28 (p=0.0019 vs. placebo) | [5][10] |
| 150 mg BID | Adults with PKU | 60% mean reduction in blood Phe from baseline at day 28 | [6] |
Table 3: Overview of Current FDA-Approved Therapies for PKU
| Therapy | Mechanism of Action | Patient Population | Efficacy | Reference |
| Sapropterin Dihydrochloride | Synthetic form of BH4, a cofactor for PAH, which enhances residual PAH activity. | BH4-responsive patients with PKU. | Significant reduction in blood Phe levels and increased Phe tolerance. | [3][12][13] |
| Pegvaliase | PEGylated recombinant phenylalanine ammonia lyase (PAL) that degrades Phe into ammonia and trans-cinnamic acid. | Adults with PKU with uncontrolled blood Phe >600 µmol/L. | Substantial and sustained reductions in blood Phe levels. | [14] |
Rationale for Combination Therapies
This compound and Sapropterin Dihydrochloride
-
Complementary Mechanisms: Sapropterin enhances the function of residual PAH enzyme to metabolize Phe, while this compound increases the excretion of Phe.[3][4] Combining these two agents could provide a dual approach to Phe reduction: enhancing its breakdown and increasing its removal.
-
Broader Patient Population: This combination could be particularly beneficial for patients with some residual PAH activity who show a partial response to sapropterin. The addition of this compound could help these patients achieve target Phe levels.
-
Potential for Dose Reduction: A combination therapy might allow for lower doses of one or both drugs, potentially reducing the risk of side effects.
This compound and Pegvaliase
-
Different Routes of Elimination: Pegvaliase enzymatically degrades Phe in the circulation, while this compound facilitates its renal excretion.[4][14] This combination offers two independent pathways for Phe removal.
-
Addressing High Phe Levels: For patients with severe PKU and very high Phe levels, the combination could lead to a more profound and rapid reduction in Phe concentrations than either agent alone.
-
Improved Tolerability: Some patients experience adverse events with pegvaliase.[14] A combination with this compound might allow for a lower, better-tolerated dose of pegvaliase while still achieving therapeutic goals. The clinical trials for this compound have shown that it is effective in patients who have previously failed or had an inadequate response to pegvaliase.[4][6]
Experimental Protocols
The following are detailed, adaptable protocols for preclinical and clinical studies to investigate this compound in combination with other PKU therapies.
Preclinical Study Protocol: this compound in Combination with Sapropterin or Pegvaliase in the Pahenu2 Mouse Model
1. Objective: To evaluate the efficacy and safety of this compound in combination with sapropterin or pegvaliase in reducing plasma and brain Phe levels in the Pahenu2 mouse model of PKU.
2. Animal Model: Male and female Pahenu2 mice, 8-12 weeks of age.
3. Study Groups (n=10 per group):
- Group 1: Vehicle control (for this compound and sapropterin)
- Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)
- Group 3: Sapropterin (e.g., 20 mg/kg, intraperitoneal injection, daily)
- Group 4: this compound + Sapropterin (doses as above)
- Group 5: Vehicle control (for pegvaliase)
- Group 6: Pegvaliase (e.g., 100 µg/g body weight, intraperitoneal injection, weekly)
- Group 7: this compound + Pegvaliase (doses as above)
4. Treatment Period: 4 weeks.
5. Endpoints:
- Primary: Plasma Phe levels (measured weekly).
- Secondary:
- Brain Phe levels (at study termination).
- Urinary Phe excretion (24-hour collection at baseline and end of study).
- Plasma and brain levels of other amino acids and neurotransmitters (at study termination).
- Body weight (measured weekly).
- General health and behavior monitoring.
6. Methodology:
- Drug Administration: this compound administered by oral gavage. Sapropterin and pegvaliase administered by intraperitoneal injection.
- Blood Sampling: Retro-orbital blood collection under brief isoflurane anesthesia.
- Tissue Collection: At the end of the treatment period, animals will be euthanized, and brain tissue will be collected.
- Biochemical Analysis: Plasma, urine, and brain homogenate Phe levels will be measured by a validated analytical method (e.g., LC-MS/MS).
7. Statistical Analysis: Data will be analyzed using appropriate statistical methods, such as two-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
Clinical Trial Protocol: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of this compound as an Add-on Therapy in Patients with PKU
1. Objective: To evaluate the efficacy, safety, and tolerability of this compound as an add-on therapy in patients with PKU who are on a stable dose of sapropterin or have an inadequate response to pegvaliase.
2. Study Population: Adults (18-65 years) with a diagnosis of PKU and documented blood Phe levels >360 µmol/L. Participants must be on a stable dose of sapropterin for at least 4 weeks prior to screening or have been treated with pegvaliase.
3. Study Design: A two-arm, parallel-group study.
- Arm A (Sapropterin Combination): Patients on a stable dose of sapropterin will be randomized (2:1) to receive either this compound (e.g., 75 mg or 150 mg BID) or placebo for 12 weeks.
- Arm B (Pegvaliase Sequential Therapy): Patients with a history of inadequate response to pegvaliase will receive open-label this compound (e.g., 75 mg or 150 mg BID) for 12 weeks.
4. Study Endpoints:
- Primary: Change from baseline in blood Phe concentration at Week 12.
- Secondary:
- Proportion of patients achieving blood Phe levels ≤360 µmol/L.
- Change in dietary Phe tolerance.
- Safety and tolerability assessments (adverse events, clinical laboratory tests).
- Pharmacokinetics of this compound.
- Patient-reported outcomes on quality of life.
5. Study Procedures:
- Screening Period (up to 4 weeks): To confirm eligibility and establish baseline Phe levels.
- Treatment Period (12 weeks): Participants will receive the assigned study drug. Blood samples for Phe and other amino acids will be collected at regular intervals.
- Follow-up Period (4 weeks): Safety follow-up after the last dose of study drug.
6. Dietary Management: Participants will be instructed to maintain a stable diet throughout the study. Dietary intake will be monitored using food diaries.
7. Statistical Analysis: The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM). Safety data will be summarized descriptively.
Visualizations
References
- 1. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. jnanatx.com [jnanatx.com]
- 5. jnanatx.com [jnanatx.com]
- 6. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 7. jnanatx.com [jnanatx.com]
- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 10. BSB Seminar Series: Discovery and characterization of this compound, a first-in-class inhibitor of SLC6A19 for the treatment of phenylketonuria | ANU Research School of Biology [biology.anu.edu.au]
- 11. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]
- 12. Optimizing the use of sapropterin (BH(4)) in the management of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sapropterin therapy increases stability of blood phenylalanine levels in patients with BH4-responsive phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNT-517 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of JNT-517 in common experimental buffers. The following information is intended to facilitate the effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Commercial suppliers indicate that this compound is soluble in DMSO. One supplier specifies a solubility of up to 200 mg/mL (478.02 mM), though they note that ultrasonic treatment may be necessary to achieve complete dissolution. It is also noted that the compound is hygroscopic, so using freshly opened DMSO is recommended.
Q2: How should I store this compound stock solutions and the solid compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Based on information from commercial suppliers, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | >2 years |
| In DMSO | -20°C | 1 month |
| In DMSO | -80°C | 6 months |
Q3: What is the solubility of this compound in aqueous buffers like PBS or cell culture media?
A3: There is limited publicly available quantitative data on the solubility of this compound in common aqueous experimental buffers such as Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), or cell culture media like DMEM. This compound is an orally administered drug formulated as a suspension for clinical trials, which suggests it has low aqueous solubility.
For in vitro assays, the use of a co-solvent like DMSO is typically required. For example, in an isoleucine transport assay, this compound was successfully used in Krebs buffer containing 0.5% DMSO. Researchers should empirically determine the solubility of this compound in their specific experimental buffer and for their required concentration. A general recommendation is to keep the final concentration of DMSO in cell-based assays below 0.5% to avoid solvent-induced artifacts.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: If you encounter solubility issues with this compound in your aqueous buffer, consider the following troubleshooting steps:
-
Use of Co-solvents: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound in the final buffer.
-
Warming: Gentle warming of the solution may aid dissolution, but be cautious as this could potentially degrade the compound. The stability of this compound at elevated temperatures in aqueous solutions has not been reported.
-
Use of Surfactants or Solubilizing Agents: For specific applications, low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68, or solubilizing agents like cyclodextrins (e.g., SBE-β-CD), may be considered. However, their compatibility with the specific assay must be validated.
Q5: What is the stability of this compound in experimental buffers?
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing working solutions of this compound for use in cellular or biochemical assays.
-
Prepare a High-Concentration Stock Solution:
-
Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).
-
If necessary, use a sonicator or vortex to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, you may need to prepare one or more intermediate dilutions from your high-concentration stock solution using DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, dilute the stock or intermediate solution into your final aqueous experimental buffer (e.g., cell culture medium, Krebs buffer).
-
The final concentration of DMSO should be kept as low as possible, ideally below 0.5%.
-
Ensure that the vehicle control in your experiment contains the same final concentration of DMSO.
-
After dilution, vortex the solution gently and visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound in Experiments
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility of this compound. | - Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it's compatible with your assay).- Consider using a different co-solvent or adding a solubilizing agent after validation. |
| Inconsistent experimental results | - Degradation of this compound in stock or working solution.- Incomplete dissolution of the compound. | - Prepare fresh working solutions for each experiment.- Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.- Ensure complete dissolution of the stock solution using sonication if necessary. |
| Cell toxicity or off-target effects | High concentration of DMSO in the final working solution. | Keep the final DMSO concentration below 0.5% (ideally ≤0.1%). Always include a vehicle control with the same DMSO concentration as your test samples. |
Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: Decision tree for addressing this compound precipitation in aqueous buffers.
Potential off-target effects of JNT-517 in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of JNT-517 in research models.
Frequently Asked Questions (FAQs)
Q1: What is the established selectivity profile of this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of the neutral amino acid transporter SLC6A19, with a reported IC50 of 47 nM for the human transporter.[1] Studies have shown that this compound does not inhibit the amino acid transporters SLC1A5 and SLC7A5, or the creatine transporter SLC6A8 (a member of the same SLC6 family), at concentrations up to 35 μM. This indicates a high degree of selectivity for its intended target.
Q2: I'm observing aminoaciduria (increased neutral amino acids in urine) in my animal models treated with this compound. Is this an off-target effect?
A2: This is the expected on-target effect of this compound. SLC6A19 is the primary transporter for reabsorbing neutral amino acids in the kidneys.[2][3] By inhibiting SLC6A19, this compound blocks this reabsorption, leading to increased excretion of its substrates (e.g., phenylalanine, leucine, tryptophan) in the urine. This phenotype mimics Hartnup disorder, a condition caused by genetic loss-of-function of SLC6A19.[2][3] Clinical studies in healthy volunteers confirm that this compound causes a dose-dependent increase in urinary neutral amino acids.[4]
Q3: My cells in culture are showing unexpected changes in growth, morphology, or viability after treatment with this compound. Could this be an off-target effect?
A3: While clinical studies have found this compound to be safe and well-tolerated, in vitro systems can sometimes reveal effects not seen in vivo, especially at high concentrations.[4][5] An unexpected cellular phenotype could be due to several factors:
-
High Local Concentration: Ensure your working concentration is appropriate. Compare the concentration you are using to the IC50 for SLC6A19 (47 nM).[1]
-
Off-Target Inhibition: While selective, it's theoretically possible that at high concentrations, this compound could interact with the most closely related transporters to SLC6A19, such as SLC6A18 or SLC6A20.[6] Inhibition of these could alter cellular homeostasis of amino acids like glycine or proline, potentially impacting cell behavior.[7][8][9]
-
Non-Specific Effects: Like any small molecule, at very high concentrations, this compound could induce stress responses or other non-specific effects unrelated to transporter inhibition.
We recommend following the troubleshooting workflow outlined below to investigate the cause.
Q4: Which transporters are the most likely off-target candidates for this compound?
A4: The most likely off-target candidates are the closest paralogs to SLC6A19 within the solute carrier family 6. These include:
-
SLC6A18 (B⁰AT3): Expressed in the kidney, it is approximately 50% identical to SLC6A19 and is involved in the reabsorption of neutral amino acids, particularly glycine and alanine.[8][10][11]
-
SLC6A20 (SIT1): Found in the kidney and brain, this transporter is responsible for the uptake of proline and glycine. It plays a role in regulating glycine homeostasis in the brain.[7][9][12]
-
SLC6A15 (B⁰AT2): Primarily expressed in the brain, it transports branched-chain amino acids (leucine, isoleucine, valine).[13][14][15]
Inhibition of these transporters could lead to perturbations in the cellular balance of their respective substrate amino acids.
Quantitative Data Summary
The following tables summarize the known potency and selectivity of this compound.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 | Species | Reference |
| SLC6A19 | Functional Transport | 47 nM | Human | [1] |
| SLC6A19 | Functional Transport | 81 nM | Human (endogenous) | [16] |
| SLC6A19 | Functional Transport | > 11.8 µM | Mouse | [4] |
Table 2: Selectivity Profile of this compound
| Off-Target | Family | Concentration Tested | Result | Reference |
| SLC1A5 | SLC1 | Up to 35 µM | No Inhibition | |
| SLC7A5 | SLC7 | Up to 35 µM | No Inhibition | |
| SLC6A8 | SLC6 | Up to 35 µM | No Inhibition |
Troubleshooting Guides & Experimental Protocols
If you encounter an unexpected phenotype, use the following logical workflow and experimental protocols to determine if it is a potential off-target effect.
Diagram: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow to differentiate on-target from potential off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to SLC6A19 in your specific cellular model. It is adapted for membrane proteins.
Objective: To determine if this compound binding stabilizes SLC6A19 against thermal denaturation.
Materials:
-
Cells expressing SLC6A19
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors (e.g., RIPA buffer)
-
Detergent (e.g., NP-40 or digitonin)
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western Blot reagents
-
Anti-SLC6A19 antibody
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in a small volume of PBS with protease inhibitors.
-
Heating Step: Aliquot the cell suspension for each temperature point (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C). Heat the aliquots for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature.
-
Lysis: Add lysis buffer containing a mild detergent (e.g., 0.4% NP-40) to each sample. Incubate on ice for 20 minutes with gentle vortexing. This step is critical for solubilizing membrane proteins.[17][18]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble SLC6A19 at each temperature point by Western Blot.
-
Interpretation: In vehicle-treated samples, the SLC6A19 band intensity should decrease as the temperature increases. In this compound-treated samples, a shift in the curve to the right (i.e., more protein remaining soluble at higher temperatures) indicates target engagement and stabilization.
Diagram: CETSA Experimental Workflow
Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA) for membrane proteins.
Protocol 2: Competitive Binding Assay using Radiolabeled Substrate
This protocol can be used to test if this compound competes with a known SLC6A19 substrate for binding, or to test for binding to potential off-target transporters (e.g., SLC6A18, SLC6A20).
Objective: To quantify the binding affinity of this compound for a target transporter by measuring its ability to displace a radiolabeled substrate.
Materials:
-
Membrane preparations from cells overexpressing the transporter of interest (e.g., SLC6A19, SLC6A18)
-
Radiolabeled substrate (e.g., [³H]L-Leucine or [³H]L-Phenylalanine for SLC6A19)
-
This compound stock solution
-
Assay buffer
-
96-well filter plates (e.g., glass fiber)
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled substrate (typically at its Kd value), and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[19]
-
Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.[19][20]
-
Quantification: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation. Comparing the Ki for SLC6A19 versus other transporters will quantify selectivity.
Diagram: Potential Off-Target Signaling
Caption: this compound's primary on-target effect and potential off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnanatx.com [jnanatx.com]
- 3. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC6A20 solute carrier family 6 member 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. embopress.org [embopress.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. SLC6A20 - Wikipedia [en.wikipedia.org]
- 10. Orphan transporter SLC6A18 is renal neutral amino acid transporter B0AT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. SLC6A20 transporter: a novel regulator of brain glycine homeostasis and NMDAR function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Sodium-dependent neutral amino acid transporter B(0)AT2 - Wikipedia [en.wikipedia.org]
- 15. genecards.org [genecards.org]
- 16. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 17. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Optimizing JNT-517 Dosage for Phenylketonuria (PKU) Mouse Models: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of JNT-517 in preclinical mouse models of Phenylketonuria (PKU). The following troubleshooting guides, FAQs, and experimental protocols are designed to ensure maximal efficacy and reproducibility in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally active allosteric inhibitor of the solute carrier transporter SLC6A19.[1] SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys and intestines.[2][3][4] By inhibiting SLC6A19, this compound blocks the reabsorption of Phe, leading to its increased excretion in the urine and a subsequent reduction of pathogenic plasma Phe levels.[2][3][5]
Q2: Which mouse models are appropriate for studying this compound efficacy?
A2: The most relevant mouse model is the Pahenu2 mouse, which has a mutation in the phenylalanine hydroxylase (PAH) gene, closely mimicking the human PKU condition.[2][4] Wild-type mice, such as C57Bl/6J, can be used for initial tolerability and pharmacokinetic studies, as well as to observe the pharmacological effect on urinary amino acid excretion.[2]
Q3: What is a typical starting dose for this compound in mice?
A3: Based on preclinical studies with this compound precursors, a single oral dose in the range of 50-200 mg/kg has been shown to be effective in increasing the urinary excretion of neutral amino acids.[1] A single dose of 200 mg/kg of a this compound precursor significantly lowered plasma Phe levels in Pahenu2 mice.[2]
Q4: How should this compound be administered to mice?
A4: this compound is orally bioavailable and is typically administered via oral gavage (p.o.).[1] It is under development as an oral suspension for clinical use.[6] For preclinical studies, it is crucial to ensure a consistent and appropriate vehicle for administration.
Q5: What is the expected therapeutic effect of this compound in PKU mouse models?
A5: Pharmacological inhibition of SLC6A19 in Pahenu2 mice leads to a dose-dependent reduction in plasma Phe levels.[2] Genetic loss of Slc6a19 in this model has been shown to reduce plasma Phe by approximately 70%.[4][5] Treatment with an SLC6A19 inhibitor has demonstrated significant lowering of plasma Phe across a range of dietary Phe intakes.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma Phe levels between animals | - Inconsistent timing of blood collection relative to dosing.- Variability in food consumption and dietary Phe content.- Improper drug formulation or administration. | - Standardize blood collection time points post-dosing.- Ensure mice have consistent access to a defined diet and monitor food intake.- Prepare fresh drug formulations daily and ensure accurate oral gavage technique. |
| Suboptimal reduction in plasma Phe levels | - Insufficient dose.- Poor oral absorption.- Rapid metabolism of the compound. | - Perform a dose-response study to determine the optimal dose for your specific experimental conditions.- Assess the bioavailability of your this compound formulation. Bioavailability in mice has been reported to be between 43% and 91%.[7]- Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your mouse strain. |
| Unexpected adverse events or toxicity | - Off-target effects at high doses.- Issues with the vehicle used for administration. | - Include a vehicle-only control group in all experiments.- Perform a dose-escalation study to establish the maximum tolerated dose (MTD).- Monitor animals closely for any signs of distress or adverse reactions. |
| Discrepancy between results in wild-type and Pahenu2 mice | - this compound's primary therapeutic effect is dependent on the elevated Phe levels characteristic of PKU. | - Efficacy studies focused on lowering plasma Phe should be conducted in the Pahenu2 model. Wild-type mice are suitable for assessing the effect on general amino acid excretion and for safety/tolerability studies. |
Quantitative Data from Preclinical Studies
The following tables summarize the reported efficacy of an SLC6A19 inhibitor, a precursor to this compound, in the Pahenu2 mouse model.
Table 1: Effect of a Single Oral Dose of an SLC6A19 Inhibitor (200 mg/kg) on Plasma Phenylalanine Levels in Pahenu2 Mice on Varying Dietary Phenylalanine Content [2]
| Dietary Phe Content | Vehicle-Treated Plasma Phe (µM) (Mean ± SD) | Inhibitor-Treated Plasma Phe (µM) (Mean ± SD) | Percent Reduction in Plasma Phe |
| 0.75% | 1502 ± 485 | 621 ± 141 | 59% |
| 0.45% | 1063 ± 194 | 416 ± 117 | 61% |
| 0.225% | 579 ± 205 | 309 ± 108 | 47% |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in the Pahenu2 Mouse Model
This protocol is based on methodologies described for SLC6A19 inhibitors in PKU mouse models.[2]
1. Animals:
-
Pahenu2 mice and wild-type littermates (e.g., C57Bl/6J background).
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
2. Diet Acclimation:
-
Acclimate mice to a specific diet with a defined phenylalanine content for a set period before the study begins to ensure stable baseline plasma Phe levels.
3. This compound Formulation and Administration:
-
Prepare this compound in an appropriate vehicle (e.g., an aqueous suspension).
-
Administer a single oral dose via gavage. Include a vehicle-only control group.
4. Sample Collection:
-
Collect blood samples at predetermined time points post-dosing (e.g., 3 hours) to measure plasma Phe levels.[2]
-
For urine collection, house mice in metabolic cages to collect urine over a defined period (e.g., 24 hours) to measure urinary amino acid excretion.
5. Sample Analysis:
-
Analyze plasma and urine samples for phenylalanine and other amino acid concentrations using a suitable method such as mass spectrometry.
6. Data Analysis:
-
Compare plasma Phe levels and urinary Phe excretion between this compound-treated and vehicle-treated groups.
-
Calculate the percentage reduction in plasma Phe to determine efficacy.
Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: this compound inhibits the SLC6A19 transporter, preventing Phe reabsorption and increasing its excretion.
Diagram 2: Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for assessing the efficacy of this compound in a PKU mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 3. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 5. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
JNT-517 safety, tolerability, and adverse effects in clinical studies
This center provides technical information, frequently asked questions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with JNT-517. The data is compiled from published clinical study results.
Frequently Asked Questions (FAQs)
??? question "What is the mechanism of action for this compound?"
??? question "What is the established safety and tolerability profile of this compound from clinical studies?"
??? question "Have any specific non-serious adverse events been associated with this compound?"
??? question "What level of efficacy has this compound demonstrated in reducing blood phenylalanine?"
??? question "How does this compound impact the levels of other amino acids?"
Data Presentation
Table 1: Summary of this compound Clinical Study Findings
| Study Phase | Population | Dosing Regimen | Duration | Key Safety & Tolerability Findings | Key Efficacy Findings |
| Phase 1a | 64 Healthy Adults[1][2] | SAD: 25, 50, 100, 170mg[1] MAD: 25, 75mg BID[1] | 14 Days (MAD)[1] | Safe and well-tolerated at all dose levels; no serious adverse events.[1][3] | Dose-dependent increase in urinary Phe excretion; >10-fold increase in 75mg BID cohort.[1] |
| Phase 1/2 | Adults with PKU[4] | 75mg BID | 28 Days[5] | Safe and well-tolerated; no serious adverse events; no significant changes in other plasma amino acids.[6][5] | 44-51% mean reduction in blood Phe from baseline (p=0.0019 vs. placebo).[7][5][8] |
| Phase 1/2 | Adults with PKU[4] | 150mg BID | 28 Days[4] | Well-tolerated; no serious adverse events; consistent safety profile with lower doses.[7][4] | 60% mean reduction in blood Phe from baseline (p=<0.0001 vs. placebo).[7] |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; BID: Twice Daily.
Experimental Protocols & Troubleshooting
Generalized Clinical Trial Protocol
This section outlines a generalized methodology based on the designs of the this compound Phase 1/2 clinical trials.
Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Efficacy of this compound in Adult Participants with Phenylketonuria (PKU).
1. Primary Objectives:
- To assess the safety and tolerability of multiple oral doses of this compound compared to placebo.
- To evaluate the effect of this compound on blood Phe concentrations from baseline.
2. Study Design:
- Design: Randomized, double-blind, parallel-group, placebo-controlled.[6][9]
- Duration: A screening period of up to 28 days, a 28-day treatment period, and a follow-up safety assessment.[5][4]
- Treatment Arms: Participants are randomized to receive either this compound (e.g., 75mg BID or 150mg BID) or a matching placebo.[5]
3. Participant Population:
- Inclusion Criteria:
- Adults aged 18-65 with a clinical diagnosis of PKU.[7][5]
- Screening blood Phe level >600 µmol/L.[5]
- Willingness and ability to maintain a stable diet (Phe and total protein intake) for the duration of the study.[5]
- Exclusion Criteria:
- Clinically significant renal, hepatic, or cardiovascular disease.
- Use of other investigational drugs within 30 days of screening.
- Inability to tolerate oral medication.
4. Key Assessments:
- Safety & Tolerability: Monitored through the incidence of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).
- Efficacy (Pharmacodynamics):
- Primary Endpoint: Percent change in blood Phe concentration from baseline to Day 28.[6]
- Secondary Endpoints: Change in urinary Phe excretion, time to achieve significant Phe reduction.
- Pharmacokinetics: Plasma concentrations of this compound and its metabolites are measured at various time points to determine Cmax, Tmax, and AUC.
5. Sample Collection and Analysis:
- Blood samples for Phe analysis are collected at screening and at specified intervals (e.g., Days 1, 7, 14, 21, 28) during the treatment period.[5][4]
- Analysis is typically performed on plasma or dried blood spots (DBS) using validated methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for accurate quantification.[10][11]
- 24-hour urine collections are performed to measure total urinary Phe excretion.[1]
Troubleshooting Guide
??? question "Issue: High variability is observed in participant blood Phenylalanine (Phe) readings."
??? question "Issue: A participant's non-Phe amino acid profile shows unexpected changes."
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action of this compound in the Kidney.
Caption: Generalized Workflow for a Participant in a this compound Clinical Trial.
Caption: Logical Relationship of this compound Administration to Phe Reduction.
References
- 1. jnanatx.com [jnanatx.com]
- 2. jnanatx.com [jnanatx.com]
- 3. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 4. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 5. hcp.biomarin.com [hcp.biomarin.com]
- 6. jnanatx.com [jnanatx.com]
- 7. jnanatx.com [jnanatx.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Jnana Therapeutics Presents New Positive Data from Phase [globenewswire.com]
- 10. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Navigating the Synthesis and Purification of JNT-517: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the synthesis and purification of JNT-517, a novel allosteric inhibitor of the SLC6A19 transporter for the treatment of Phenylketonuria (PKU). This guide is designed to assist researchers in achieving high-purity this compound for preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step process. A key patent discloses a convergent synthesis approach. This typically involves the preparation of key building blocks followed by their coupling to assemble the final molecule. The core of the molecule is constructed by forming a urea linkage between a substituted piperidine derivative and a functionalized benzylamine.
Q2: What are the critical starting materials and where can they be sourced?
A2: The primary starting materials include a chiral piperidine derivative and a substituted benzylamine. Specifically, (R)-3-(1-cyclopropylureido)piperidine-1-carboxamide and 2-fluoro-4-(trifluoromethoxy)benzylamine are key precursors. These may be commercially available from specialized chemical suppliers or may require custom synthesis. It is crucial to ensure the stereochemical purity of the piperidine starting material as it dictates the chirality of the final product.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: During the urea formation step, common side reactions can include the formation of isocyanate dimers or trimers, and over-alkylation if reaction conditions are not carefully controlled. In the synthesis of the piperidine precursor, incomplete reactions or the formation of diastereomers are potential challenges. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended to minimize these impurities.
Q4: What purification methods are most effective for obtaining high-purity this compound?
A4: A multi-step purification strategy is typically required. This often involves an initial workup to remove bulk impurities, followed by column chromatography. A final crystallization or precipitation step is often employed to achieve the desired high purity and to isolate the compound in a solid, stable form.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Urea Formation Step | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature or time. | - Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Ensure all reagents and solvents are anhydrous. - Titrate the activating agent carefully. - Optimize the reaction temperature; some urea formations benefit from gentle heating, while others proceed best at room temperature. |
| Presence of Diastereomeric Impurities | - Racemization during a synthetic step. - Use of a non-stereochemically pure starting material. | - Verify the enantiomeric purity of the chiral piperidine starting material using chiral HPLC. - Employ milder reaction conditions to prevent racemization. - Chiral purification may be necessary as a final step if diastereomers are formed. |
| Difficulty in Removing a Specific Impurity by Chromatography | - Co-elution of the impurity with the product. - Impurity has similar polarity to this compound. | - Screen different solvent systems for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - A final crystallization step with a carefully selected solvent system can be highly effective for removing closely related impurities. |
| Poor Crystallization or Precipitation | - Incorrect solvent choice. - Presence of impurities that inhibit crystallization. - Supersaturation not achieved. | - Perform a solvent screen to identify a suitable anti-solvent system for precipitation or a solvent for crystallization. - Ensure the crude product is sufficiently pure before attempting crystallization. - Try seeding the solution with a small crystal of pure this compound. - Slow cooling or slow evaporation of the solvent can promote crystal growth. |
Experimental Protocols
General Procedure for Urea Formation:
A representative procedure for the key urea formation step is outlined below. Note: This is a generalized protocol and may require optimization.
-
To a solution of (R)-3-aminopiperidine derivative in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent (e.g., triphosgene or a carbonyldiimidazole equivalent) at a controlled temperature (e.g., 0 °C).
-
After a period of activation, add the 2-fluoro-4-(trifluoromethoxy)benzylamine derivative to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The crude product is then purified by column chromatography.
Illustrative Purification Protocol:
-
Chromatography: The crude product is subjected to silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product are collected and combined.
-
Crystallization: The purified oil is dissolved in a minimal amount of a good solvent (e.g., methanol or ethyl acetate) and a poor solvent (e.g., heptane or water) is slowly added until turbidity is observed. The mixture is then allowed to stand to induce crystallization. The resulting solid is collected by filtration, washed with the poor solvent, and dried under vacuum.
Visualizing the Process
To aid in understanding the workflow, the following diagrams illustrate the key processes.
Caption: A high-level overview of the this compound synthesis and purification workflow.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Technical Support Center: JNT-517 and SLC6A19 Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SLC6A19 inhibitor JNT-517 and related tool compounds in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, selective, and allosteric small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19) protein.[1][2] SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys and intestines.[1] By inhibiting SLC6A19, this compound blocks the reabsorption of Phe in the kidneys, leading to increased urinary excretion of Phe and a subsequent reduction of its concentration in the blood.[1] This mechanism of action is being investigated as a therapeutic approach for Phenylketonuria (PKU), a genetic disorder characterized by the toxic accumulation of Phe.[3]
Q2: Can I use this compound in my mouse model of PKU?
A2: It is important to note that this compound has been shown to have significantly lower potency against the mouse SLC6A19 transporter compared to the human transporter. Therefore, for preclinical efficacy studies in mouse models, such as the Pahenu2 mouse model of PKU, a tool compound with higher potency against the murine transporter has been used. One such tool compound mentioned in publications is JN-170 .[1]
Q3: What is the expected outcome of administering an effective SLC6A19 inhibitor in a PKU mouse model?
A3: Administration of an effective SLC6A19 inhibitor, like JN-170, in a PKU mouse model (Pahenu2) is expected to cause a dose-dependent increase in the urinary excretion of phenylalanine and other neutral amino acids.[1] This leads to a significant reduction in plasma phenylalanine levels.[1] Studies with JN-170 have shown that this can lead to a reduction of over 60% in plasma Phe levels.[4]
Q4: What is the bioavailability of this compound and related compounds in animals?
A4: Preclinical data for this compound has shown bioavailability ranging from 43% to 91% in mice, rats, dogs, and non-human primates.[3] The tool compound JN-170, used in mouse studies, has been noted to have more limited oral bioavailability of approximately 5%.[5]
Troubleshooting Guide for Animal Studies
Formulation and Administration
Q5: My SLC6A19 inhibitor is poorly soluble in aqueous solutions. How should I formulate it for oral gavage?
A5: Poor aqueous solubility is a common challenge for many small molecule inhibitors. For oral administration in animal studies, a suspension is often the most practical formulation. While the exact vehicle used for JN-170 in preclinical studies is not publicly detailed, common strategies for formulating poorly soluble compounds for oral gavage include:
-
Aqueous Suspensions: Using suspending agents such as carboxymethylcellulose (CMC) or methylcellulose can help to create a uniform suspension.
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. A common system involves a small amount of an organic solvent like DMSO to initially dissolve the compound, followed by dilution with a vehicle containing a surfactant like Tween 80 and water or saline.
-
Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles such as corn oil or sesame oil can be effective. Self-emulsifying drug delivery systems (SEDDS) are another advanced option.[6]
It is crucial to perform formulation development studies to find a vehicle that provides a homogenous and stable suspension for consistent dosing.
Q6: The formulated suspension of my SLC6A19 inhibitor appears to be unstable, with the compound precipitating out. What can I do?
A6: Suspension instability can lead to inaccurate dosing. Here are some troubleshooting steps:
-
Ensure Proper Mixing: Always vortex or stir the suspension thoroughly immediately before each administration to ensure homogeneity.
-
Particle Size Reduction: Micronization of the compound can improve suspension stability and dissolution rate.
-
Optimize Vehicle Composition: Adjusting the concentration of suspending agents or surfactants can improve stability. Sonication can also be used to create a finer dispersion.
-
Fresh Preparation: Prepare the formulation fresh daily, or assess its stability over your intended use period to avoid degradation or precipitation.
Q7: I am observing signs of distress in my animals during or after oral gavage. What could be the cause and how can I mitigate it?
A7: Animal distress can be caused by improper gavage technique or irritation from the formulation.
-
Refine Gavage Technique: Ensure that personnel are well-trained in the proper oral gavage technique for the specific animal model. Use the correct size and type of gavage needle (flexible or rigid with a ball tip) to minimize the risk of esophageal injury. Administer the formulation slowly.
-
Vehicle-Related Irritation: Some solvents, like high concentrations of DMSO, can cause local irritation. If you suspect the vehicle is the issue, consider alternative formulations with better tolerability. Running a pilot study with the vehicle alone can help to assess its tolerability.
-
Voluntary Oral Administration: For some studies, training animals to voluntarily consume the drug mixed in a palatable substance can be a refinement to reduce stress.[7]
Unexpected Experimental Results
Q8: I am not observing the expected decrease in plasma phenylalanine levels after administering the SLC6A19 inhibitor. What are the possible reasons?
A8: Several factors could contribute to a lack of efficacy:
-
Incorrect Compound for the Species: As mentioned, this compound is not potent against the mouse SLC6A19 transporter. Ensure you are using a tool compound, like JN-170, that is effective in your chosen animal model.
-
Inadequate Dose or Exposure: The dose may be too low to achieve sufficient target engagement. The tool compound JN-170 has low oral bioavailability, requiring higher doses to be effective.[5] Consider conducting a dose-response study to determine the optimal dose.
-
Formulation and Dosing Issues: Inconsistent suspension or inaccurate administration can lead to variable and insufficient dosing. Re-evaluate your formulation and dosing procedure for accuracy and consistency.
-
Metabolic Instability: The compound may be rapidly metabolized in the species you are using. Pharmacokinetic studies can help to determine the exposure profile of your compound.
Q9: I am observing unexpected side effects or toxicity in my animals. What should I do?
A9: While preclinical and clinical studies with this compound have generally shown it to be well-tolerated, any new compound can have unexpected effects.[2][8]
-
Dose Reduction: The observed toxicity could be dose-dependent. Try reducing the dose to see if the adverse effects are mitigated while still maintaining efficacy.
-
Assess Vehicle Toxicity: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation itself.
-
Monitor for Dehydration and Malnutrition: Since SLC6A19 is involved in amino acid absorption, high doses of a potent inhibitor could theoretically impact nutrient uptake. Monitor the animals for signs of weight loss or dehydration. Genetic knockout of Slc6a19 in mice has been shown to be non-lethal but can affect body weight and metabolism.[9]
-
Off-Target Effects: The compound may have off-target activities. A thorough literature search on the compound and its class may provide clues. If the effects are severe, it may be necessary to discontinue the study and consider a different compound.
Data Presentation
Table 1: In Vitro Potency of SLC6A19 Inhibitors
| Compound | Target Species | Assay | IC50 |
| This compound | Human | Isoleucine Transport | 47 nM |
| This compound | Human | Glutamine Transport (epithelial cells) | 81 nM |
| This compound | Mouse | Isoleucine Transport | > 11,800 nM |
| JN-170 | Mouse | Isoleucine Transport | 97 nM |
Table 2: Preclinical Bioavailability of this compound and a Tool Compound
| Compound | Species | Oral Bioavailability (%) |
| This compound | Mouse, Rat, Dog, Non-human primate | 43 - 91%[3] |
| JN-170 | Mouse | ~5%[5] |
Table 3: Preclinical Efficacy of JN-170 in Pahenu2 Mouse Model
| Dose of JN-170 (mg/kg) | Time Point | Plasma Phenylalanine Reduction vs. Vehicle |
| 200 | 3 hours | ~59% |
Experimental Protocols
Protocol: Oral Gavage Administration of a Suspension
This protocol provides a general methodology for the oral administration of a poorly soluble SLC6A19 inhibitor formulated as a suspension to mice. Note: This is a general guide and should be adapted and optimized for the specific compound and experimental design.
Materials:
-
SLC6A19 inhibitor (e.g., JN-170)
-
Vehicle components (e.g., sterile water, suspending agent like 0.5% CMC, surfactant like 0.1% Tween 80)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of compound and vehicle for the number of animals and the desired dose.
-
If starting with a solid compound, use a mortar and pestle to grind it into a fine powder to aid in suspension.
-
Prepare the vehicle solution (e.g., dissolve CMC in water).
-
Gradually add the powdered compound to the vehicle while continuously stirring with a magnetic stirrer.
-
If using a co-solvent approach, first dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) before adding it to the aqueous vehicle containing a surfactant.
-
Continue stirring for a sufficient time to ensure a homogenous suspension.
-
-
Dose Calculation and Preparation:
-
Weigh each animal to determine the exact volume of the suspension to be administered.
-
Immediately before dosing each animal, thoroughly vortex the stock suspension to ensure it is homogenous.
-
Draw up the calculated volume into the syringe.
-
-
Animal Restraint and Administration:
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus.
-
Advance the needle smoothly until it reaches the stomach. Do not force the needle if resistance is met.
-
Slowly administer the suspension.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after administration for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Visualizations
References
- 1. jnanatx.com [jnanatx.com]
- 2. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 3. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 4. Inhibiting neutral amino acid transport for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnanatx.com [jnanatx.com]
- 9. researchgate.net [researchgate.net]
Impact of JNT-517 on other plasma amino acid levels
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of JNT-517 on plasma amino acid levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral, allosteric inhibitor of the solute carrier transporter SLC6A19.[1][2] SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys and their absorption in the intestine.[3] By inhibiting SLC6A19, this compound blocks the renal reabsorption of Phe, leading to its increased excretion in the urine and a subsequent reduction of Phe levels in the blood.[3][4] This mechanism of action makes it a potential therapeutic for Phenylketonuria (PKU), a genetic disorder characterized by the toxic accumulation of Phe.[3][5]
Q2: Besides phenylalanine, what other amino acids are affected by this compound?
A2: As an inhibitor of SLC6A19, a transporter for a range of neutral amino acids, this compound is expected to increase the urinary excretion of other substrates of this transporter. This effect is described as a "Hartnup aminoaciduria signature," analogous to the genetic condition Hartnup disorder where the function of SLC6A19 is lost.[5][6] The affected amino acids, often referred to as Hartnup amino acids, include glutamine, alanine, asparagine, isoleucine, leucine, serine, threonine, tyrosine, and valine.[6]
Q3: Does the administration of this compound lead to a decrease in the plasma levels of other amino acids besides phenylalanine?
A3: Clinical trial data from studies in both healthy volunteers and individuals with PKU have consistently shown that while this compound causes a dose-dependent increase in the urinary excretion of SLC6A19 amino acid substrates, it does not result in clinically significant changes in the plasma levels of amino acids other than phenylalanine.[1][4][7][8][9] Studies have reported that plasma amino acid levels remained largely within the normal range even after 14 days of treatment.[6]
Q4: My experiment is showing a significant drop in the plasma levels of multiple neutral amino acids after this compound administration. What could be the cause?
A4: This is an unexpected result based on current clinical findings. Here are a few troubleshooting considerations:
-
Analytical Error: Verify the calibration and performance of the amino acid analysis instrumentation. Re-run quality control samples to ensure accuracy and precision.
-
Sample Integrity: Ensure that plasma samples were collected, processed, and stored correctly. Hemolysis or improper handling can affect amino acid concentrations.
-
Experimental Model: If you are using a preclinical animal model, species-specific differences in transporter dependency and amino acid metabolism could play a role. The preclinical characterization in PKU mouse models showed no changes in other plasma amino acid levels.[10]
-
Concomitant Medications/Diet: In a clinical setting, assess for any concurrent medications or specific dietary protocols that might influence amino acid absorption or metabolism.
Q5: Where can I find quantitative data on the impact of this compound on specific non-phenylalanine amino acid plasma levels?
A5: Publicly available data from clinical trials primarily report that there are no "clinically significant" changes in plasma amino acid levels other than phenylalanine.[1][4][7][8] While these studies confirm the stability of other amino acid levels in plasma, detailed quantitative tables with mean concentrations and standard deviations for each specific amino acid pre- and post-treatment are not consistently available in the provided press releases and trial summaries. For more granular data, it is recommended to consult the full study publications or contact the manufacturer, Jnana Therapeutics.
Data Presentation
Table 1: Summary of this compound's Effect on Plasma Amino Acid Levels from Clinical Trials
| Study Population | This compound Dosage | Observation on Phenylalanine (Phe) Plasma Levels | Observation on Other Plasma Amino Acid Levels | Reference |
| Healthy Volunteers (Phase 1a) | Single Ascending Doses (25mg, 50mg, 100mg, 170mg) & Multiple Ascending Doses (25mg BID, 75mg BID) | Not the primary endpoint in this population. | No clinically significant changes observed. | [1][7] |
| Individuals with PKU (Phase 1b/2) | 75mg BID & 150mg BID | Statistically significant reduction from baseline. | No clinically significant changes observed; levels remained stable. | [4][8] |
Experimental Protocols
Protocol: Phase 1a Clinical Trial in Healthy Volunteers
This is a generalized protocol based on public descriptions of the study.
-
Study Design: Randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 64 healthy adult volunteers.[1]
-
Dosing Cohorts:
-
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events throughout the study.
-
Pharmacokinetics (PK): Collection of plasma samples at various time points to determine the concentration of this compound.
-
Pharmacodynamics (PD): 24-hour urine collection to measure the excretion of SLC6A19 amino acid substrates.[1] Plasma samples were collected to monitor amino acid levels.
-
-
Amino Acid Analysis: Plasma and urine samples were analyzed for amino acid concentrations using validated bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Phase 1a clinical trial workflow for this compound.
References
- 1. jnanatx.com [jnanatx.com]
- 2. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. How Jnana picked PKU — RApport [rapport.racap.com]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 9. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 10. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of JNT-517 and Sapropterin for the Treatment of Phenylketonuria (PKU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents for Phenylketonuria (PKU): JNT-517, an investigational small molecule inhibitor, and sapropterin dihydrochloride, an approved synthetic formulation of tetrahydrobiopterin (BH4). This document synthesizes available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, safety profiles, and the experimental protocols employed in their evaluation.
Executive Summary
Phenylketonuria is a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine (Phe), leading to its accumulation and subsequent neurotoxicity. The current standard of care involves a strict Phe-restricted diet. This compound and sapropterin represent two distinct pharmacological approaches to mitigate the effects of PKU. This compound is a first-in-class oral therapy that inhibits the SLC6A19 transporter, preventing Phe reabsorption in the kidneys and thereby promoting its excretion.[1][2] Sapropterin, on the other hand, is a synthetic version of a naturally occurring cofactor for the phenylalanine hydroxylase (PAH) enzyme, enhancing the activity of residual functional enzyme to improve Phe metabolism.[3]
Initial clinical data for this compound suggests a robust reduction in blood Phe levels, with a favorable safety profile.[1][2] Sapropterin is an established therapy for a subset of PKU patients who are responsive to BH4, demonstrating a moderate reduction in blood Phe levels and an increase in Phe tolerance.
Mechanism of Action
The fundamental difference between this compound and sapropterin lies in their therapeutic targets and mechanisms for reducing systemic Phe levels.
This compound: This oral small molecule is a selective inhibitor of the SLC6A19 transporter.[1][2] SLC6A19 is the primary transporter responsible for the reabsorption of Phe in the kidneys and its absorption in the intestines. By blocking this transporter, this compound increases the urinary excretion of Phe, thereby lowering its concentration in the blood.[1][2] This mechanism is independent of the underlying PAH enzyme mutation, suggesting its potential applicability to a broad range of PKU patients.[1][2]
Sapropterin: As a synthetic analogue of tetrahydrobiopterin (BH4), sapropterin acts as a pharmacological chaperone for the PAH enzyme.[3] In patients with certain PAH mutations that result in a misfolded but still partially functional enzyme, sapropterin can bind to and stabilize the enzyme, enhancing its residual catalytic activity.[3] This leads to an increased conversion of phenylalanine to tyrosine, thus reducing blood Phe levels.[3] Consequently, sapropterin's efficacy is limited to patients who are "BH4-responsive," meaning they have residual PAH enzyme activity that can be augmented.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches, the following diagrams are provided.
References
A Comparative Analysis of JNT-517 and Pegvaliase for the Treatment of Phenylketonuria in Adult Patients
For researchers and drug development professionals in the field of metabolic disorders, this guide provides a detailed comparison of two novel therapeutic agents for Phenylketonuria (PKU) in adults: JNT-517 and pegvaliase. This document synthesizes available clinical trial data to objectively evaluate their efficacy, safety, and mechanisms of action, offering a resource for informed decision-making in the advancement of PKU treatment.
Executive Summary
Phenylketonuria is a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine (Phe), leading to its accumulation and subsequent neurotoxicity. While dietary restriction has been the cornerstone of management, pharmacological interventions have emerged to improve patient outcomes. This guide focuses on a comparison of this compound, an oral small molecule inhibitor of the Phe transporter SLC6A19, and pegvaliase, an injectable enzyme substitution therapy.
Mechanisms of Action
This compound is a first-in-class oral therapy that targets the solute carrier transporter SLC6A19, which is responsible for the reabsorption of Phe in the kidneys.[1][2][3][4] By inhibiting this transporter, this compound blocks the reabsorption of Phe, thereby increasing its excretion in the urine and lowering blood Phe levels.[1][2][3] This mechanism is independent of the underlying genetic mutation in the phenylalanine hydroxylase (PAH) enzyme.
Pegvaliase is a PEGylated recombinant phenylalanine ammonia lyase (PAL) enzyme derived from Anabaena variabilis.[5][6][7][8] Administered via subcutaneous injection, it acts as an enzyme substitution therapy, breaking down Phe into ammonia and trans-cinnamic acid.[5][6][7][9] These byproducts are then metabolized and excreted.[6][7] The PEGylation of the enzyme helps to reduce its immunogenicity and prolong its half-life.[5][7]
Signaling Pathway Diagrams
Efficacy Data
The efficacy of both this compound and pegvaliase has been evaluated in clinical trials, with the primary endpoint typically being the reduction of blood Phe levels.
This compound Clinical Trial Data
This compound has shown promising results in a Phase 1/2 clinical trial in adult PKU patients.[1] The study evaluated two different twice-daily (BID) doses over a 28-day period.
| Parameter | 75mg BID Cohort | 150mg BID Cohort |
| Number of Participants | 13 (8 this compound, 5 Placebo) | 18 (11 this compound, 7 Placebo) |
| Mean Baseline Blood Phe | 1,124 µM | Not Specified |
| Mean Blood Phe Reduction from Baseline | 44% (average across days 14, 21, and 28) | 60% (average across days 14, 21, and 28)[10] |
| Response Rate (>30% Phe reduction) | 88% (7 of 8 participants) | Not Specified |
A rapid onset of action was observed, with significant blood Phe reduction seen within seven days of starting treatment.[1][3]
Pegvaliase Clinical Trial Data
Pegvaliase has been studied in a long-term Phase 3 clinical trial program (PRISM).[11][12]
| Parameter | PRISM Program (up to 24 months) | Long-Term Extension (mean 36.6 months) |
| Number of Participants | 261 | 261 |
| Mean Baseline Blood Phe | 1232.7 µmol/L | Not Specified |
| Mean Blood Phe Reduction from Baseline | 51.1% at 12 months, 68.7% at 24 months | Not Specified |
| % of Patients Achieving Blood Phe ≤360 µmol/L | 60.7% at 24 months[5] | 65.1%[11] |
| % of Patients Achieving Blood Phe ≤120 µmol/L | 51.2% at 24 months | 59.4%[11] |
Long-term treatment with pegvaliase demonstrated sustained reductions in blood Phe levels.[11][12]
Safety and Tolerability
This compound
In the Phase 1/2 trial, this compound was reported to be safe and well-tolerated.[1][10]
-
No clinically significant changes in laboratory parameters or plasma amino acid levels, other than Phe, were observed.[1][10]
Pegvaliase
The safety profile of pegvaliase is more complex, with a higher incidence of adverse events, particularly in the initial phase of treatment.[11][13]
-
Common Adverse Events: The most frequent adverse events include arthralgia, injection site reactions, headache, and injection site erythema.[11][13]
-
Hypersensitivity Reactions: Acute systemic hypersensitivity events, including some consistent with anaphylaxis, have been observed.[12]
-
Immunogenicity: The development of anti-drug antibodies is common and can be associated with reduced efficacy and higher blood Phe concentrations.[9]
Experimental Protocols
This compound Phase 1/2 Clinical Trial (NCT05781399)
This is a randomized, double-blind, placebo-controlled study in adults with PKU.[3][10]
-
Study Design: Participants were randomized to receive either this compound or a placebo for 28 days. The trial included multiple dose cohorts, including 75mg BID and 150mg BID.[1][10]
-
Inclusion Criteria: Adult patients (18-65 years) with a diagnosis of PKU and baseline blood Phe levels >600 µM.[3]
-
Primary Endpoints: Safety, tolerability, and the effect on blood and urinary Phe levels.[3]
Pegvaliase PRISM Phase 3 Clinical Trial Program (PRISM-1: NCT01819727, PRISM-2: NCT01889862)
This program consisted of several studies to evaluate the efficacy and safety of pegvaliase.
-
PRISM-1: A randomized, open-label study where pegvaliase-naïve participants were randomized to a maintenance dose of 20 mg/day or 40 mg/day.[12]
-
PRISM-2: A double-blind, placebo-controlled, randomized withdrawal study for patients who had completed PRISM-1.[8] This was followed by an open-label extension.
-
Inclusion Criteria: Adult patients with PKU and blood Phe concentrations greater than 600 µmol/L on existing management.[6][8]
-
Primary Endpoints: Change in blood Phe concentration from baseline.[8][12]
Experimental Workflow Diagrams
Discussion and Conclusion
This compound and pegvaliase represent two distinct and innovative approaches to the management of PKU in adults.
This compound offers the convenience of oral administration and a favorable safety profile in early trials.[1][10] Its mechanism of action, targeting renal Phe reabsorption, is a novel strategy that is independent of the PAH enzyme. The rapid reduction in blood Phe levels is a promising feature.
Pegvaliase , as an established enzyme substitution therapy, has demonstrated significant and sustained efficacy in lowering blood Phe levels in a large patient population over an extended period.[11][12] However, its use is associated with a higher burden of adverse events, including the risk of hypersensitivity reactions, and requires subcutaneous injection.[11][12][13]
The development of this compound introduces a potentially safer and more convenient oral treatment option for a broad range of PKU patients. Further long-term data from pivotal trials will be crucial to fully establish its place in the PKU treatment landscape alongside existing therapies like pegvaliase.
References
- 1. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 2. jnanatx.com [jnanatx.com]
- 3. jnanatx.com [jnanatx.com]
- 4. jnanatx.com [jnanatx.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Pegvaliase-PQPZ? [synapse.patsnap.com]
- 8. Palynziq (pegvaliase-pqpz) for the Treatment of Phenylketonuria [clinicaltrialsarena.com]
- 9. drugs.com [drugs.com]
- 10. jnanatx.com [jnanatx.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Pegvaliase for the treatment of phenylketonuria: Results of a long-term phase 3 clinical trial program (PRISM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
JNT-517: A New Oral Therapeutic Candidate for Phenylketonuria Shows Promise in Clinical Trials
A comprehensive analysis of JNT-517's Phase 1/2 clinical trial results in comparison to established treatments for Phenylketonuria (PKU), including detailed experimental protocols and pathway diagrams, for researchers and drug development professionals.
Jnana Therapeutics' novel oral therapeutic, this compound, has demonstrated statistically significant reductions in blood phenylalanine (Phe) levels in a Phase 1/2 clinical trial for the treatment of Phenylketonuria (PKU). This guide provides a detailed comparison of this compound with the current standard of care and other approved therapies, Kuvan® (sapropterin dihydrochloride) and Palynziq® (pegvaliase), supported by available clinical trial data.
Mechanism of Action: A Novel Approach
This compound is a small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19), a transporter responsible for the reabsorption of Phe in the kidneys. By blocking this transporter, this compound increases the excretion of Phe in the urine, thereby lowering its concentration in the blood. This mechanism of action is distinct from existing PKU therapies.
Comparative Efficacy of this compound and Approved PKU Therapies
Clinical trial data for this compound shows a significant, dose-dependent reduction in blood Phe levels. The following tables summarize the key efficacy data from the respective clinical trials of this compound, Kuvan, and Palynziq.
Table 1: this compound Phase 1/2 Clinical Trial Efficacy Results [1][2]
| Dosage | Mean Blood Phe Reduction from Baseline | Responder Rate (>30% Phe Reduction) | Statistical Significance (p-value vs. Placebo) |
| 75mg BID | 51% | 88% | 0.0019 |
| 150mg BID | 60% | Not Reported | <0.0001 |
Table 2: Kuvan® (sapropterin dihydrochloride) Pivotal Phase 3 Trial Efficacy Results [3][4]
| Dosage | Mean Blood Phe Reduction from Baseline | Responder Rate (>30% Phe Reduction) | Additional Efficacy Endpoint |
| 10 mg/kg/day | 236 µmol/L | 44% | - |
| 20 mg/kg/day | Not directly reported as mean reduction | - | Increased Phe tolerance by 17.7 mg/kg/day vs. placebo |
Table 3: Palynziq® (pegvaliase) PRISM-1 & PRISM-2 Phase 3 Trials Efficacy Results [5][6][7][8][9]
| Dosage | Mean Blood Phe Reduction from Baseline (at 24 months) | Percentage of Patients with Phe ≤360 µmol/L (at 24 months) |
| 20 mg/day or 40 mg/day | 68.7% | 60.7% |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results. The following sections detail the experimental protocols for the key trials of this compound, Kuvan, and Palynziq.
This compound Phase 1/2 Clinical Trial (NCT05781399)[1][10][11][12]
-
Study Design: A first-in-human, multiple-part, randomized, double-blind, placebo-controlled study. Part D of the study focused on participants with PKU.[10][11]
-
Participant Population: Adults aged 18 to 65 years with a confirmed diagnosis of PKU and at least two plasma Phe levels >600 µM in the past 12 months.[10]
-
Intervention: Oral administration of this compound (75mg or 150mg twice daily) or placebo for 4 weeks.[1]
-
Primary Endpoint: The primary efficacy endpoint was the change in blood Phe levels from baseline.[2]
-
Statistical Analysis: The statistical analysis plan included a comparison of the mean change in blood Phe levels between the this compound and placebo groups.[2]
Kuvan® (sapropterin dihydrochloride) Pivotal Phase 3 Trial (NCT00122149)[3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Participant Population: Patients with PKU aged 8 years and older.[12]
-
Intervention: Oral administration of sapropterin dihydrochloride (10 mg/kg/day) or placebo for 6 weeks.[3][12]
-
Primary Endpoint: The primary endpoint was the mean change from baseline in the concentration of phenylalanine in the blood after 6 weeks.[3][13]
-
Statistical Analysis: Analysis was conducted on an intention-to-treat basis.[3]
Palynziq® (pegvaliase) PRISM-2 Phase 3 Trial (NCT01889862)[6][8][9]
-
Study Design: A Phase 3, open-label, long-term extension study.[5][6][7][8][9]
-
Participant Population: Adult patients with PKU who had previously participated in other pegvaliase clinical trials.[5][6][7][8][9]
-
Intervention: Subcutaneous injection of pegvaliase, with doses adjusted based on efficacy and tolerability.[7]
-
Primary Endpoint: The primary endpoints included long-term safety and efficacy, assessed by the proportion of patients achieving and maintaining blood Phe levels at or below target concentrations.[14][15]
-
Statistical Analysis: The analysis focused on the long-term response to treatment, including the durability of Phe reduction.[6][9]
Safety and Tolerability
This compound was reported to be safe and well-tolerated in the Phase 1/2 trial, with no serious adverse events reported.[1] The safety profiles of Kuvan and Palynziq are well-established, with common adverse events for Kuvan including headache and runny nose, and for Palynziq, injection site reactions and arthralgia.[3][6][9] A boxed warning for anaphylaxis is included in the prescribing information for Palynziq.
Conclusion
This compound represents a promising new oral therapeutic option for individuals with PKU, with a novel mechanism of action and encouraging preliminary efficacy and safety data. The statistically significant reduction in blood Phe levels observed in the Phase 1/2 trial suggests that this compound could be a valuable addition to the treatment landscape for PKU. Further investigation in a pivotal Phase 3 trial is anticipated to provide a more definitive assessment of its clinical benefit and to further delineate its comparative profile against existing therapies.[2] Researchers and clinicians should continue to monitor the development of this compound as a potential new tool for managing this challenging genetic disorder.
References
- 1. jnanatx.com [jnanatx.com]
- 2. jnanatx.com [jnanatx.com]
- 3. Efficacy of sapropterin dihydrochloride (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of sapropterin dihydrochloride in increasing phenylalanine tolerance in children with phenylketonuria: a phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pegvaliase for the treatment of phenylketonuria: Results of a long-term phase 3 clinical trial program (PRISM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. First-in-Human, Multiple Part Clinical Study of this compound in Healthy Participants and in Participants With Phenylketonuria | Clinical Research Trial Listing [centerwatch.com]
- 12. Sapropterin dihydrochloride for phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. medical.biomarin.com [medical.biomarin.com]
- 15. medical.biomarin.com [medical.biomarin.com]
Validating the In Vivo Mechanism of Action of JNT-517: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNT-517 with alternative therapies for Phenylketonuria (PKU), supported by experimental data. We delve into the in vivo validation of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
This compound: A Novel Approach to Phenylketonuria Treatment
This compound is a first-in-class, orally administered small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19) protein.[1][2][3] This transporter is primarily responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys.[4][5] In individuals with Phenylketonuria (PKU), a genetic disorder characterized by deficient phenylalanine hydroxylase (PAH) activity, the inability to properly metabolize Phe leads to its toxic accumulation in the blood and brain.[6][7][8] this compound offers a novel therapeutic strategy by targeting Phe reabsorption in the kidneys, thereby promoting its excretion in the urine and lowering systemic Phe levels.[1][4][9]
Developed using Jnana Therapeutics' proprietary RAPID chemoproteomics platform, this compound acts as a cryptic allosteric inhibitor of SLC6A19.[10][11][12] This guide will explore the in vivo evidence supporting this mechanism and compare its performance against current PKU treatments.
Comparative Analysis of PKU Therapies
The primary treatment for PKU has traditionally been a strict, lifelong diet with very limited phenylalanine intake.[13][14][15] However, adherence to this diet can be challenging. Two main pharmacological alternatives to dietary control are currently approved: sapropterin dihydrochloride and pegvaliase.
| Feature | This compound | Sapropterin Dihydrochloride (Kuvan) | Pegvaliase (Palynziq) |
| Target | SLC6A19 Transporter | Phenylalanine Hydroxylase (PAH) Enzyme | Circulating Phenylalanine |
| Mechanism | Allosteric inhibitor of renal phenylalanine reabsorption[16] | Synthetic form of tetrahydrobiopterin (BH4), a cofactor for the PAH enzyme[1][13] | Enzyme substitution therapy; pegylated recombinant phenylalanine ammonia lyase (PAL) that metabolizes phenylalanine[6][14][15] |
| Administration | Oral[1] | Oral[13] | Subcutaneous Injection[13][14] |
| Efficacy | Dose-dependent reduction in plasma Phe. A 75mg BID dose resulted in a mean 51% reduction, while a 150mg BID dose led to a mean 60% reduction from baseline in clinical trials.[11][17] | Effective in a subset of patients with residual PAH activity.[18] | Can lead to significant reductions in blood Phe levels.[19] |
| Patient Population | Potentially applicable to all PKU patients, regardless of PAH mutation.[2] | Primarily for patients with BH4-responsive forms of PKU. | For adults with uncontrolled phenylalanine levels on existing management.[6][14] |
Disclaimer: The efficacy data presented is derived from separate clinical trials and not from head-to-head comparative studies. Direct comparison of these values should be approached with caution due to potential differences in study design, patient populations, and baseline characteristics.
In Vivo Validation of this compound's Mechanism of Action
The in vivo efficacy of this compound has been demonstrated in both preclinical and clinical studies.
Preclinical Evidence in a PKU Mouse Model
Preclinical studies have utilized the well-established Pah-enu2 mouse model, which recapitulates the classical PKU phenotype.[7][20] In this model, genetic knockout or knockdown of the Slc6a19 transporter has been shown to increase urinary Phe excretion and reduce plasma Phe levels by 60-70%.[6][8]
A tool compound, JN-170, a murine SLC6A19 inhibitor, demonstrated a dose-dependent decrease in plasma Phe (around 50%) and a more than 40-fold increase in urinary Phe in these mice.[4] These preclinical findings provided a strong rationale for the clinical development of this compound.
Clinical Trial Data
Clinical trials in healthy volunteers and PKU patients have further validated the mechanism of action of this compound. The Phase 1a trial in healthy adults showed that this compound was safe and well-tolerated, and it led to dose-dependent increases in urinary phenylalanine excretion.[21]
The Phase 1b/2 study (NCT05781399) in adult PKU patients demonstrated statistically significant and clinically meaningful reductions in plasma Phe levels.[2][3][22]
-
A twice-daily (BID) dose of 75mg resulted in a mean 51% reduction in blood phenylalanine from baseline.[3][11]
-
A 150mg BID dose led to a mean 60% reduction in blood phenylalanine from baseline.[23][17]
Importantly, this compound was effective in patients with both mild and severe forms of PKU, and a rapid onset of action was observed, with significant Phe reduction within the first week of treatment.[3][23]
Experimental Methodologies
In Vivo PKU Mouse Model Study Protocol
The following is a representative protocol for evaluating a SLC6A19 inhibitor in the Pah-enu2 mouse model, based on published studies.
-
Animal Model: Male and female Pah-enu2 mice are used. These mice have a point mutation in the Pah gene, leading to hyperphenylalaninemia.[20]
-
Drug Administration: this compound or a tool compound is administered orally, typically via gavage. Dosing can be single or multiple, with varying concentrations to establish a dose-response relationship.[16]
-
Sample Collection:
-
Plasma: Blood samples are collected at various time points post-administration to measure plasma phenylalanine concentrations.
-
Urine: Urine is collected over a specified period (e.g., 24 hours) to quantify the excretion of phenylalanine and other neutral amino acids.
-
-
Biochemical Analysis: Phenylalanine levels in plasma and urine are quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Data Analysis: Changes in plasma and urinary phenylalanine levels are compared between the treated and vehicle control groups to determine the efficacy of the SLC6A19 inhibitor.
Clinical Trial Protocol (Phase 1b/2 - NCT05781399)
This study is a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adults with PKU.[2][22]
-
Participant Population: Adults (18-65 years) with a confirmed diagnosis of PKU and elevated baseline plasma Phe levels.[22][24]
-
Study Design: Participants are randomized to receive either this compound or a placebo. The study includes single and multiple ascending dose cohorts.[22]
-
Treatment: this compound is administered orally twice daily.
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.
-
Pharmacokinetics: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion of this compound.
-
Pharmacodynamics: Plasma and urine samples are collected to measure changes in phenylalanine levels.
-
-
Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include changes in plasma and urinary phenylalanine concentrations from baseline.[22]
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and its alternatives.
Experimental Workflow
Conclusion
This compound represents a promising and novel oral therapeutic approach for the treatment of Phenylketonuria. Its mechanism of action, the inhibition of the SLC6A19 transporter to increase renal excretion of phenylalanine, is supported by robust preclinical and clinical in vivo data. This approach offers the potential for a new treatment paradigm that is independent of the underlying PAH mutation, which could benefit a broad range of PKU patients. Further clinical studies, including a pivotal Phase 3 trial, are anticipated to further elucidate the long-term safety and efficacy of this compound in the management of PKU.
References
- 1. Sapropterin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jnana Therapeutics Announces Dosing of First Participant in Phase 1b Clinical Trial in Individuals With PKU [drug-dev.com]
- 3. Jnana Therapeutics Announces Positive Clinical Proof of Concept Achieved with this compound, a Potential First-in-Class Oral Treatment for PKU - BioSpace [biospace.com]
- 4. jnanatx.com [jnanatx.com]
- 5. genecards.org [genecards.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 8. Preclinical characterization of SLC6A19 inhibitor this compound divulged at ACS | BioWorld [bioworld.com]
- 9. jnanatx.com [jnanatx.com]
- 10. drughunter.com [drughunter.com]
- 11. jnanatx.com [jnanatx.com]
- 12. jnanatx.com [jnanatx.com]
- 13. What is the mechanism of Sapropterin Dihydrochloride? [synapse.patsnap.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. What is the mechanism of Pegvaliase-PQPZ? [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. jnanatx.com [jnanatx.com]
- 18. What is Sapropterin Dihydrochloride used for? [synapse.patsnap.com]
- 19. Pegvaliase: a novel treatment option for adults with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel Pah-exon1 deleted murine model of phenylalanine hydroxylase (PAH) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Jnana reports topline data from Phase Ia trial of PKU therapy [clinicaltrialsarena.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Jnana Therapeutics Reveals Positive Phase 1/2 Data for this compound in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 24. health.adelaide.edu.au [health.adelaide.edu.au]
JNT-517: A Novel Therapeutic Avenue for Phenylketonuria Patients Unresponsive to Existing Treatments
A comparative analysis of JNT-517 against current Phenylketonuria (PKU) therapies, focusing on its efficacy in treatment-resistant patient populations. This guide provides an objective overview of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Phenylketonuria (PKU) is a rare genetic metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe).[1] If left untreated, high levels of Phe can accumulate in the blood, leading to severe neurological damage.[1] Standard treatments include a strict Phe-restricted diet, and pharmacological options such as sapropterin dihydrochloride and pegvaliase. However, a significant portion of the PKU patient population shows an inadequate response to these therapies, highlighting a critical unmet medical need.[2][3] this compound, a novel oral therapeutic, presents a promising alternative for these patients.
Mechanism of Action: A Distinct Approach
This compound is a small molecule inhibitor of the solute carrier transporter SLC6A19, which is responsible for the reabsorption of Phe in the kidneys.[4] By blocking this transporter, this compound increases the urinary excretion of Phe, thereby reducing its concentration in the blood.[4][5] This mechanism of action is independent of the phenylalanine hydroxylase (PAH) enzyme, which is deficient in PKU patients.[1]
In contrast, sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a cofactor for the PAH enzyme.[6][7] It works by enhancing the activity of any residual PAH enzyme.[7] Consequently, its effectiveness is limited to patients with some remaining enzyme function.[3] Pegvaliase is an enzyme substitution therapy that breaks down Phe in the bloodstream.[8] While effective in reducing Phe levels, it is administered via subcutaneous injection and can be associated with hypersensitivity reactions.[9][10]
Comparative Efficacy in Treatment-Unresponsive Patients
Recent clinical trial data suggests that this compound is effective in reducing blood Phe levels in a broad range of PKU patients, including those who have not responded to other treatments.[4] The efficacy of this compound appears to be consistent regardless of a patient's prior treatment history.[4]
Quantitative Data Summary
| Treatment | Mechanism of Action | Patient Population | Dosing | Mean Blood Phe Reduction | Responder Rate | Key Adverse Events |
| This compound | SLC6A19 Transporter Inhibitor | Adults with mild to severe PKU, including those unresponsive to other treatments.[4][11][12] | 150mg twice daily (oral)[4][11] | 60% from baseline[4][11][12] | 81.8% of patients achieved Phe levels <600 µmol/L.[12] | Generally well-tolerated with no serious adverse events reported in Phase 1/2 trials.[2][4] |
| Sapropterin Dihydrochloride | PAH Enzyme Cofactor | Patients with residual PAH enzyme activity.[3][7] | 10-20 mg/kg once daily (oral)[7][13] | Significant reduction in patients with high baseline Phe levels (WMD = -225.31 μmol/L).[14] | Approximately 20-56% of PKU patients are responsive.[8][13] | Generally mild to moderate.[7] |
| Pegvaliase | Phenylalanine Ammonia Lyase (Enzyme Substitution) | Adults with uncontrolled blood Phe concentrations (>600 µmol/L).[1][15] | Daily subcutaneous injection[9] | Substantial and sustained reductions. In one study, the pegvaliase-treated group maintained mean blood Phe levels at 527.2 µmol/L compared to 1385.7 µmol/L in the placebo group.[9] | 71.3% achieved blood Phe levels of ≤600 μmol/L.[1][2] | Arthralgia, injection site reactions, headache, hypersensitivity reactions.[1][2] |
Experimental Protocols
This compound Phase 1/2 Clinical Trial (NCT05781399)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[11][16]
-
Participants: Adults aged 18 to 65 with mild to severe PKU, including those who had previously failed or had an inadequate response to other therapies.[4][11][12] Participants had a baseline plasma Phe level of >600 µmol/L.[12][16]
-
Intervention: Participants were randomized to receive either this compound (75mg or 150mg twice daily) or a placebo for 28 days.[4][16]
-
Primary Endpoints: Safety and tolerability, and the change in blood Phe levels from baseline.[11]
-
Key Assessments: Blood Phe levels were measured at baseline and at various time points throughout the 28-day treatment period.[4]
Sapropterin Dihydrochloride Clinical Trials (Representative Example)
-
Study Design: A meta-analysis of four randomized controlled trials.[14]
-
Participants: PKU patients with both high and low baseline blood Phe concentrations.[14]
-
Intervention: Oral supplementation of sapropterin dihydrochloride compared with a placebo or a Phe-restricted diet alone.[14]
-
Primary Endpoints: Change in blood Phe concentration and dietary Phe tolerance.[14]
-
Key Assessments: Blood Phe levels and dietary Phe intake were monitored.[14]
Pegvaliase Phase 3 Clinical Trial (PRISM-2, NCT01889862)
-
Study Design: A Phase 3, double-blind, placebo-controlled, randomized drug discontinuation trial.[9]
-
Participants: Adult PKU patients who had previously shown at least a 20% reduction in blood Phe in a feeder study (PRISM-1).[9]
-
Intervention: Participants were randomized to either continue their target dose of pegvaliase or receive a matching placebo for 8 weeks.[9]
-
Primary Endpoint: Change in blood Phe compared with placebo.[9]
-
Key Assessments: Blood Phe levels were measured at baseline and throughout the 8-week trial.[9]
Visualizing the Pathways and Processes
Caption: Mechanism of Action of this compound in the Kidney.
Caption: Comparison of Therapeutic Approaches for PKU.
Caption: this compound Phase 1/2 Clinical Trial Workflow.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study to Evaluate the Safety and Efficacy of Pegvaliase in Adolescents (Ages 12-17) With Phenylketonuria | BioMarin Clinical Trials [clinicaltrials.biomarin.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Chaperone-Like Therapy with Tetrahydrobiopterin in Clinical Trials for Phenylketonuria: Is Genotype a Predictor of Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. nice.org.uk [nice.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. BioMarin Phase 3 Study of Pegvaliase for Phenylketonuria (PKU) Meets Primary Endpoint of Blood Phenylalanine (Phe) Reduction (p<0.0001) - BioMarin Corporate [biomarin.com]
- 10. Phenylketonuria (PKU) Study for Patients Taking Palynziq – Uncommon Cures [uncommoncures.com]
- 11. jnanatx.com [jnanatx.com]
- 12. hcp.biomarin.com [hcp.biomarin.com]
- 13. Improving sapropterin administration efficacy in PKU: Clinical practice case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of sapropterin dihydrochloride in patients with phenylketonuria: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnanatx.com [jnanatx.com]
A Comparative Guide to JNT-517 and Other Phenylketonuria (PKU) Therapies in Preclinical Models
This guide provides a comparative analysis of JNT-517, a novel investigational therapy for Phenylketonuria (PKU), with established treatments, sapropterin dihydrochloride and pegvaliase. The data presented is based on available preclinical and clinical trial information to assist researchers, scientists, and drug development professionals in understanding the evolving therapeutic landscape for PKU.
Mechanism of Action
Phenylketonuria is an autosomal recessive metabolic disorder caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme.[1] This enzyme is crucial for metabolizing the amino acid phenylalanine (Phe) into tyrosine.[1] In PKU, elevated Phe levels become neurotoxic, leading to severe intellectual disability and other neurological and behavioral problems if left untreated.[2]
This compound is a selective small molecule inhibitor of the solute carrier transporter SLC6A19, which is responsible for the reabsorption of Phe in the kidneys.[2] By inhibiting SLC6A19, this compound promotes the excretion of excess Phe in the urine, thereby lowering its concentration in the blood.[3] This mechanism is independent of the underlying PAH gene mutation.[4]
Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a necessary cofactor for the PAH enzyme.[5] In patients with certain residual PAH enzyme activity, sapropterin can act as a pharmacological chaperone, enhancing the enzyme's function and improving Phe metabolism.[5]
Pegvaliase is an enzyme substitution therapy. It is a PEGylated recombinant phenylalanine ammonia lyase (PAL) that breaks down Phe into ammonia and trans-cinnamic acid.[6] This provides an alternative pathway for Phe metabolism, independent of the deficient PAH enzyme.[6]
Preclinical Efficacy in the Pah-enu2 Mouse Model
The Pahenu2 mouse is a widely used and well-characterized animal model for studying PKU, as it recapitulates the classical PKU phenotype with significant hyperphenylalaninemia.[7]
| Compound | Mouse Model | Key Findings | Reference |
| This compound (and tool inhibitor JN-170) | Pahenu2 | A tool inhibitor, JN-170, demonstrated a dose-dependent decrease in plasma Phe of approximately 50% and a more than 40-fold increase in urinary Phe excretion.[4] Genetic loss of Slc6a19 in this model resulted in a 70% reduction in plasma Phe.[8] Preclinical data for this compound confirmed that SLC6A19 inhibition significantly reduces plasma Phe concentrations.[9] | [4][8][9] |
| Sapropterin | Pahenu2 | The Pahenu2 mouse model is known to be non-responsive to sapropterin in terms of lowering blood phenylalanine levels.[5] However, studies have shown that high-dose sapropterin can improve monoamine neurotransmitter turnover in the brain of these mice, suggesting a potential neurological benefit independent of plasma Phe reduction.[5] | [5] |
| Pegvaliase | Pahenu2 | Long-term therapy with a PEGylated PAL variant in the Pahenu2 mouse model resulted in a complete reversal of hyperphenylalaninemia, with a significant reduction of Phe in both the blood and the brain.[10] Treatment also corrected brain monoamine neurotransmitter content and improved the overall health of the mice. | [10] |
Clinical Efficacy and Safety
The following table summarizes key clinical trial data for this compound and its alternatives. It is important to note that these trials were not head-to-head comparisons and varied in design, patient populations, and duration.
| Therapy | Study Population | Key Efficacy Results | Safety and Tolerability | Reference |
| This compound | Adults with PKU | In a Phase 1/2 trial, the 150mg twice-daily dose led to a statistically significant mean reduction in blood Phe of 60% from baseline over 28 days.[3] An earlier analysis of a 75mg twice-daily dose showed a 51% mean reduction in blood Phe from baseline at day 28.[2] | Generally well-tolerated with no serious adverse events reported in the clinical trials to date.[2][3] | [2][3] |
| Sapropterin | Adults and children with PKU responsive to BH4 | In a Phase III trial, sapropterin treatment for 6 weeks resulted in a mean decrease in blood Phe of 236 µmol/L compared to a 3 µmol/L increase in the placebo group.[1] It has also been shown to increase Phe tolerance. | Generally well-tolerated. The most common adverse events are upper respiratory tract infections. | [1] |
| Pegvaliase | Adults with PKU | In a long-term Phase 3 program, 71.3% of participants achieved clinically significant blood Phe levels of ≤600 µmol/L, 65.1% reached ≤360 µmol/L, and 59.4% achieved ≤120 µmol/L after a mean of 36.6 months of treatment.[11] A pivotal Phase 3 study showed a 62% improvement in blood Phe compared to placebo.[12] | The most common adverse events include arthralgia, injection site reactions, and headache. Hypersensitivity reactions have also been reported.[6] | [6][11][12] |
Experimental Protocols
Preclinical Studies in the Pahenu2 Mouse Model
The Pahenu2 mouse model, which has a mutation in the Pah gene homologous to the one causing human PKU, is the standard for preclinical research in this field.[13] These mice exhibit hyperphenylalaninemia and other characteristics of human PKU.[7]
-
This compound Studies: Preclinical evaluation of SLC6A19 inhibitors involved administering the compounds, such as the tool inhibitor JN-170, orally to Pahenu2 mice at various doses (e.g., single oral doses of 50, 100, 200, or 250 mg/kg).[4] Plasma and urine samples were collected to measure phenylalanine concentrations, typically using methods like mass spectrometry.
-
Sapropterin Studies: In a study investigating the neurological effects of sapropterin, Pahenu2 mice were treated daily for four days with sapropterin (20, 40, or 100 mg/kg) via oral gavage.[5] Brain and serum were then collected for analysis of biopterin, amino acids, and monoamine neurotransmitters.[5]
-
Pegvaliase Studies: Long-term studies with PEGylated PAL variants in Pahenu2 mice involved subcutaneous injections of the enzyme.[10] Efficacy was assessed by measuring plasma and brain Phe levels over time. The studies also monitored for immune responses and improvements in physical characteristics like hypopigmentation.[10]
Visualizing the Pathways and Processes
Phenylalanine Metabolism and PKU Pathophysiology
Caption: Phenylalanine metabolism in healthy individuals versus those with PKU.
Mechanism of Action of this compound and Alternatives
Caption: Mechanisms of action for this compound, Sapropterin, and Pegvaliase.
This compound Clinical Trial Workflow (Simplified)
References
- 1. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 2. jnanatx.com [jnanatx.com]
- 3. jnanatx.com [jnanatx.com]
- 4. SLC6A19 inhibition as a strategy for PKU treatment | BioWorld [bioworld.com]
- 5. High dose sapropterin dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of this compound, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 9. jnanatx.com [jnanatx.com]
- 10. researchgate.net [researchgate.net]
- 11. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioMarin Phase 3 Study of Pegvaliase for Phenylketonuria (PKU) Meets Primary Endpoint of Blood Phenylalanine (Phe) Reduction (p<0.0001) - BioMarin Corporate [biomarin.com]
- 13. Cognitive Deficits in a Genetic Mouse Model of the Most Common Biochemical Cause of Human Mental Retardation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNT-517: A Guide for Laboratory Professionals
Boston, MA - JNT-517, an investigational oral therapeutic, is a selective small molecule inhibitor of the phenylalanine transporter SLC6A19, showing promise in clinical trials for the treatment of phenylketonuria (PKU).[1][2][3][4][5] Developed by Jnana Therapeutics, now a subsidiary of Otsuka Pharmaceutical, this compound is currently in Phase II clinical development.[6][7] As this compound moves through research and development pipelines, laboratory professionals require clear and immediate guidance on its proper handling and disposal to ensure safety and compliance.
Due to the investigational nature of this compound, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures is not yet available. In the absence of explicit instructions from the manufacturer, a conservative approach based on established best practices for the disposal of research-grade chemical compounds is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Recommended Disposal Protocol for this compound
The following step-by-step procedure should be followed for the disposal of this compound and any materials contaminated with the compound. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired this compound: Pure compound.
-
Contaminated Labware: Glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear.
-
Solutions and Solvents: Any liquid waste containing dissolved this compound.
Step 2: Waste Containment
Use appropriate, clearly labeled containers for each waste stream.
-
Solid Waste: Collect in a designated, sealed, and puncture-resistant container. The container should be labeled "Hazardous Waste: this compound" and include the date of accumulation.
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. The container must be labeled with "Hazardous Waste: this compound" and a list of all chemical constituents, including solvents.
Step 3: Personal Protective Equipment (PPE)
At a minimum, the following PPE should be worn when handling this compound waste:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 4: Decontamination
Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. Use a suitable laboratory-grade disinfectant or cleaning agent, followed by a thorough rinse with water.
Step 5: Consultation and Disposal
Crucially, always consult with your institution's Environmental Health and Safety (EHS) department before disposing of any new chemical waste. The EHS department will provide specific guidance based on local, state, and federal regulations and will manage the final disposal process, which typically involves incineration by a licensed hazardous waste disposal company.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
As this compound is an investigational compound, quantitative data regarding its specific physical and chemical properties relevant to disposal (e.g., solubility in various solvents, degradation products) are not publicly available. The table below summarizes the known information based on clinical trial data.
| Parameter | Value | Source |
| Chemical Class | Small molecule inhibitor of SLC6A19 | [1][4] |
| Administration | Oral | [6] |
| Development Phase | Phase II | [6] |
| Clinical Trial Doses | 75mg and 150mg twice daily | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, handling, and analysis of this compound are proprietary to the manufacturer and are not publicly disclosed. In clinical settings, the protocol involves the oral administration of this compound tablets to participants with PKU, followed by the monitoring of plasma and urinary phenylalanine levels.[8][9] Laboratory professionals working with this compound should adhere to their institution's established protocols for handling potent research compounds.
By adhering to these general safety and disposal guidelines, and by maintaining open communication with their institution's EHS department, researchers can ensure the safe and compliant management of this compound waste. This proactive approach to laboratory safety builds a foundation of trust and responsibility in the handling of novel therapeutic agents.
References
- 1. jnanatx.com [jnanatx.com]
- 2. Jnana Therapeutics Presents New Positive Data from Phase 1/2 Study of this compound in Individuals with Phenylketonuria – Results Support Planned Pivotal Study in Early 2025 - BioSpace [biospace.com]
- 3. jnanatx.com [jnanatx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [japanese.chemenu.com]
- 6. This compound by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Otsuka Pharmaceutical to Acquire Jnana Therapeutics Inc. - Transaction Includes this compound, a Potential First-In-Class Oral Treatment for Phenylketonuria (PKU) - - Expands Specialty and Autoimmune Portfolios and Drug Discovery Technologies -|August 1, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 8. Jnana reports data from trial of this compound for phenylketonuria [clinicaltrialsarena.com]
- 9. A Phase 2 Study of this compound in Adolescent Participants With Phenylketonuria, Trial ID JNT517-201 [trials.otsuka-us.com]
Safeguarding Researchers: A Comprehensive Guide to Handling JNT-517
For laboratory professionals engaged in drug development and research, ensuring safety during the handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the investigational compound JNT-517, focusing on operational and disposal plans to foster a secure research environment. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document outlines procedural, step-by-step guidance based on established best practices for handling research-grade chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against potential exposure to investigational compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | - Eye Protection: Chemical safety goggles. A face shield is recommended when handling larger quantities. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. - Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. - Respiratory Protection: Use of a certified fume hood is required. If a fume hood is not available, a respirator with an appropriate cartridge should be used. |
| Routine Handling and Experiments | - Eye Protection: Chemical safety glasses with side shields. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Lab coat. |
| Spill Cleanup | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty, chemical-resistant gloves. - Body Protection: Chemical-resistant apron or suit. - Respiratory Protection: A respirator with an appropriate cartridge may be necessary depending on the size and nature of the spill. |
| Waste Disposal | - Eye Protection: Chemical safety goggles. - Hand Protection: Chemical-resistant gloves. - Body Protection: Lab coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Planning:
-
Before handling this compound, review all available information on the compound and similar chemical structures.
-
Ensure that a designated handling area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Verify the location and functionality of all safety equipment, including safety showers, eyewash stations, and spill kits.[1]
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to prevent splashing.
3. Storage:
-
Store this compound in a well-ventilated, cool, and dry area.
-
Keep the container tightly sealed and clearly labeled with the compound name, date received, and any known hazards.
-
Store away from incompatible materials. Although specific incompatibilities for this compound are unknown, a general best practice is to segregate it from strong oxidizing agents, acids, and bases.
Spill Management and Disposal Plan
1. Minor Spill Cleanup (Small Volume, Low Hazard):
-
Alert personnel in the immediate area.[2]
-
Wearing appropriate PPE, contain the spill using absorbent pads or other suitable material from a spill kit.[2][3]
-
Work from the outside of the spill inward to prevent spreading.[3]
-
Once the spill is absorbed, collect the material into a designated chemical waste container.[4]
-
Clean the spill area with an appropriate solvent or detergent and water.
2. Major Spill Cleanup (Large Volume or Unknown Hazard):
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors to confine the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[1][2]
-
Do not attempt to clean up a major spill without proper training and equipment.
3. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed, and appropriate waste containers.[5]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 2. Chemical Spill Response [augusta.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
